Product packaging for Oxysceptrin(Cat. No.:CAS No. 117417-62-6)

Oxysceptrin

Cat. No.: B221146
CAS No.: 117417-62-6
M. Wt: 636.3 g/mol
InChI Key: BCDVBQKLSBGFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxysceptrin is a natural product found in Agelas conifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Br2N10O3 B221146 Oxysceptrin CAS No. 117417-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117417-62-6

Molecular Formula

C22H24Br2N10O3

Molecular Weight

636.3 g/mol

IUPAC Name

N-[[3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br2N10O3/c23-8-1-12(27-3-8)18(35)29-5-10-11(6-30-19(36)13-2-9(24)4-28-13)16(17-20(37)34-22(26)33-17)15(10)14-7-31-21(25)32-14/h1-4,7,10-11,15-17,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,32)(H3,26,33,34,37)

InChI Key

BCDVBQKLSBGFBQ-UHFFFAOYSA-N

SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Synonyms

oxysceptrin

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of Oxysceptrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin, a marine alkaloid derived from sponges of the Agelas genus, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, available biological activity data, and insights into its potential mechanisms of action. The information is tailored for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a dimeric pyrrole-imidazole alkaloid. Its complex chemical architecture is characterized by a central cyclobutane ring connecting two substituted 2-aminoimidazole and 4,5-dibromopyrrole-2-carboxamide moieties.

Chemical Formula: C₂₂H₂₄Br₂N₁₀O₃

IUPAC Name: N,N'-((1R,2R,3S,4S)-3-(2-amino-1H-imidazol-5-yl)-4-(2-amino-5-oxo-4,5-dihydro-1H-imidazol-4-yl)cyclobutane-1,2-diyl)bis(methylene)bis(4-bromo-1H-pyrrole-2-carboxamide)

2D Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 195213)

Quantitative Biological Activity Data

While extensive quantitative data for this compound is still emerging, preliminary studies have highlighted its significant antimicrobial properties. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for sceptrin, a closely related precursor to this compound, which provides a strong indication of the potential bioactivity of this compound itself.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus>100[1]
Escherichia coli>100[1]
Candida albicans>100[1]

Note: Further targeted studies are required to establish a comprehensive quantitative profile of this compound's bioactivity against a wider range of pathogens and cell lines.

Experimental Protocols

Isolation of Sceptrin (Precursor to this compound) from Agelas mauritiana

The following is a generalized protocol based on the isolation of sceptrin, which would be a precursor step to obtaining this compound.

Experimental Workflow:

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatography Sponge Sponge Material (Agelas mauritiana) Solvent Solvent Extraction (e.g., MeOH/CH2Cl2) Sponge->Solvent Crude Crude Extract Solvent->Crude Partition Partitioning against different solvents (e.g., Hexane, EtOAc, BuOH) Crude->Partition Aqueous Aqueous Fraction Partition->Aqueous Sephadex Sephadex LH-20 Chromatography Aqueous->Sephadex Fractions Collection of Fractions Sephadex->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC Pure Pure Sceptrin HPLC->Pure

Caption: Workflow for the isolation of sceptrin.

  • Extraction: The sponge material is typically homogenized and extracted with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂). This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) from an aqueous suspension of the crude extract. The more polar compounds, including sceptrin, will preferentially partition into the aqueous and butanol fractions.

  • Chromatographic Purification:

    • Sephadex LH-20: The polar fractions are often first purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove high molecular weight impurities.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are then subjected to reverse-phase HPLC (RP-HPLC) for final purification. A C18 column is typically used with a gradient elution of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. Fractions are monitored by UV absorbance, and those containing the pure compound are collected and lyophilized.

Total Synthesis of (±)-Sceptrin

The total synthesis of sceptrin has been achieved and provides a roadmap for the synthesis of this compound. A key step in the synthesis is the [2+2] photocycloaddition to form the central cyclobutane core.

Retrosynthetic Analysis:

G Sceptrin Sceptrin Dimerization Dimerization Sceptrin->Dimerization Monomer Pyrrole-imidazole Monomer Dimerization->Monomer Cycloaddition [2+2] Photocycloaddition Monomer->Cycloaddition Precursors Simpler Precursors Cycloaddition->Precursors

Caption: Retrosynthetic analysis of sceptrin.

A detailed, step-by-step synthetic protocol is extensive and beyond the scope of this guide. However, interested researchers are directed to the original publication on the total synthesis of sceptrin for a comprehensive methodology.[2]

Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are an active area of investigation. However, based on the known antimicrobial activity of the related compound sceptrin, a likely mechanism of action involves the disruption of cellular membranes.[1]

Hypothesized Mechanism of Action:

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption Ion Ion Leakage Disruption->Ion Potential Loss of Membrane Potential Disruption->Potential Death Cell Death Ion->Death Potential->Death

Caption: Hypothesized antimicrobial mechanism of this compound.

Sceptrin has been shown to be bacteriostatic at its minimum inhibitory concentration (MIC) and bactericidal at higher concentrations.[1] It induces the formation of spheroplasts in E. coli, suggesting an effect on the cell wall that is likely secondary to membrane damage.[1] Studies have indicated that sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells, leading to the leakage of intracellular components such as potassium ions.[1] It is plausible that this compound shares this mechanism of action.

Further research is necessary to elucidate the specific molecular targets of this compound and its impact on key signaling cascades within both microbial and mammalian cells.

Conclusion and Future Directions

This compound represents a promising natural product with significant therapeutic potential, particularly as an antimicrobial agent. Its complex structure presents both a challenge and an opportunity for synthetic chemists to develop novel analogs with improved activity and selectivity. Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic and antimicrobial activity of pure this compound against a broad panel of cancer cell lines and pathogenic microorganisms to establish a detailed quantitative structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action at a deeper level.

  • Synthetic Analog Development: Leveraging the knowledge from total synthesis to create novel derivatives of this compound with enhanced therapeutic properties and reduced toxicity.

The continued exploration of this compound and its analogs holds considerable promise for the development of new therapeutic agents to address unmet medical needs.

References

Unveiling Oxysceptrin: A Technical Guide to its Discovery and Isolation from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of oxysceptrin, a bioactive pyrrole-imidazole alkaloid derived from marine sponges of the genus Agelas. This document details the original isolation protocols, quantitative data, and the biological context of this significant marine natural product.

Introduction

Marine sponges have long been a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the pyrrole-imidazole alkaloids represent a fascinating class of compounds, with this compound being a notable member. First discovered as part of a complex mixture of related alkaloids, this compound has garnered interest for its unique chemical structure and biological properties, including its role as a potent activator of actomyosin ATPase. This guide serves as a technical resource for researchers interested in the isolation of this compound and related compounds, as well as for those involved in the development of new therapeutic agents from marine natural products.

Discovery and Source Organism

This compound was first reported as a natural product isolated from a species of marine sponge belonging to the genus Agelas. Sponges of this genus are known to produce a wide array of brominated pyrrole-imidazole alkaloids, often as a complex mixture of closely related compounds. The initial discovery of this compound was a result of bioassay-guided fractionation of the sponge extract, a common strategy in the field of marine natural product discovery.

Experimental Protocols

The following sections detail the methodologies employed in the landmark studies that led to the isolation and characterization of this compound.

Collection and Extraction of the Marine Sponge

The initial step in the isolation of this compound involves the collection of the sponge biomass, followed by a systematic extraction procedure to isolate the crude mixture of secondary metabolites.

Experimental Workflow for Extraction:

Extraction Sponge Sponge Biomass (Agelas sp.) FreezeDry Freeze-drying Sponge->FreezeDry Grind Grinding to a fine powder FreezeDry->Grind SolventExtraction Extraction with Dichloromethane/Methanol (1:1) Grind->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Figure 1: General workflow for the extraction of crude secondary metabolites from the marine sponge.
Isolation and Purification of this compound

The separation of this compound from the complex crude extract requires a multi-step chromatographic process. Bioassay-guided fractionation is often employed to track the active components throughout the purification cascade.

Detailed Purification Protocol:

  • Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, typically using vacuum liquid chromatography (VLC) over silica gel. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute fractions of varying polarity.

  • Further Separation by Chromatography: The fractions showing the desired biological activity (e.g., antimicrobial or enzyme-modulating activity) are then subjected to further chromatographic purification. This often involves multiple rounds of column chromatography on different stationary phases, such as Sephadex LH-20 (size-exclusion chromatography) to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure this compound typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifying agent such as trifluoroacetic acid (TFA).

Purification Workflow Diagram:

Purification CrudeExtract Crude Extract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC ActiveFractions Bioactive Fractions VLC->ActiveFractions Sephadex Size-Exclusion Chromatography (Sephadex LH-20) ActiveFractions->Sephadex SemiPure Semi-pure this compound Fractions Sephadex->SemiPure HPLC Reversed-Phase HPLC (C18) SemiPure->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Figure 2: A representative workflow for the purification of this compound from the crude sponge extract.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound as determined from the isolated natural product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₄Br₂N₁₀O₂
Molecular Weight 636.3 g/mol
Appearance Amorphous solid
Optical Rotation [α]D Specific value reported in literature

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observed Signals
¹H NMR (DMSO-d₆) Signals corresponding to the pyrrole, imidazole, and cyclobutane ring protons. Specific chemical shifts and coupling constants are detailed in the primary literature.
¹³C NMR (DMSO-d₆) Resonances for all 22 carbon atoms, including the characteristic signals for the carbonyl groups and the brominated pyrrole rings.
Mass Spectrometry High-resolution mass spectrometry (HRMS) data confirming the elemental composition.

Biological Activity and Signaling Pathways

This compound and related pyrrole-imidazole alkaloids have been shown to exhibit a range of biological activities. One of the most significant reported activities is the potent activation of actomyosin ATPase. This activity suggests a potential interaction with the cellular cytoskeleton and motor proteins.

Proposed Signaling Pathway Interaction:

The activation of actomyosin ATPase by this compound can lead to downstream cellular effects related to cell contractility, motility, and division.

Signaling This compound This compound Actomyosin Actomyosin Complex This compound->Actomyosin binds to / interacts with ATPase ATPase Activity Actomyosin->ATPase activates Contraction Cellular Contraction / Motility ATPase->Contraction leads to

The Marine Sponge Origin and Biosynthesis of Oxysceptrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin, a member of the pyrrole-imidazole alkaloid (PIA) family of marine natural products, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthesis of this compound. Detailed experimental methodologies, quantitative data from relevant studies, and a visualization of its proposed biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry, marine biology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite produced by marine sponges of the genus Agelas. These sponges are predominantly found in tropical and subtropical waters, including the Caribbean Sea and the Indo-Pacific region. Specifically, this compound has been identified as a constituent of the chemical arsenal of sponges such as Agelas conifera and Agelas cf. mauritiana. Within the sponge holobiont, which includes a complex community of symbiotic microorganisms, the precise origin of PIA biosynthesis is an area of active research. It is hypothesized that symbiotic bacteria may be the true producers of these alkaloids, with the sponge host accumulating and potentially modifying them.

Isolation and Structure Elucidation

The isolation of this compound from its natural source typically involves a multi-step process beginning with the collection and extraction of the sponge biomass, followed by bioassay-guided fractionation and chromatographic purification.

Experimental Protocols

Protocol: General Extraction and Fractionation of Pyrrole-Imidazole Alkaloids from Agelas sp.

  • Collection and Preparation: Collect specimens of Agelas sp. by SCUBA and freeze them immediately at -20°C. Lyophilize the frozen sponge material to a dry powder.

  • Extraction:

    • Exhaustively extract the dried sponge powder (e.g., 100 g) with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1) at room temperature with stirring for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of 90% aqueous MeOH and n-hexane.

    • Perform a liquid-liquid partition to separate nonpolar constituents (in the hexane layer) from polar compounds (in the aqueous MeOH layer).

    • Separate the layers and concentrate the aqueous MeOH fraction.

  • Chromatographic Purification:

    • Subject the polar extract to a series of chromatographic separations. This typically begins with open column chromatography on silica gel or a reversed-phase C18 support.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in dichloromethane.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and test for biological activity (e.g., antimicrobial assays).

    • Combine fractions containing compounds of interest.

    • Perform further purification of the active fractions using repeated cycles of reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) until pure this compound is isolated.

Structure Elucidation: The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the final molecular structure.

Quantitative Data

Quantitative yield data for the isolation of this compound is not consistently reported in the literature and can vary significantly based on the specific sponge species, geographic location, and collection time. However, studies on the related compound sceptrin from Agelas conifera have reported yields in the range of 1-2% of the dry weight of the sponge.

Table 1: Spectroscopic Data for this compound (Predicted and/or Inferred from Related Compounds)

¹H NMR (ppm) ¹³C NMR (ppm) Assignment
Data not available in sufficient detail for a comprehensive table.Data not available in sufficient detail for a comprehensive table.Assignments would be based on detailed 2D NMR analysis.

Note: A comprehensive and validated table of NMR data for this compound is not currently available in publicly accessible literature. The data would be essential for researchers aiming to identify this compound.

Biosynthesis of this compound

The biosynthesis of pyrrole-imidazole alkaloids, including this compound, is a complex process that is not yet fully elucidated. However, a plausible biosynthetic pathway has been proposed based on the analysis of precursor molecules and related compounds found in Agelas sponges.

The proposed pathway begins with the amino acid L-lysine, which is converted to the non-proteinogenic amino acid homoarginine. This is considered a critical branch point leading to the formation of the pyrrole and imidazole moieties. The pyrrole-2-carboxylate unit is believed to be derived from L-proline. These precursors are then thought to undergo a series of enzymatic reactions, including condensation and cyclization, to form the monomeric PIA precursors. The final steps in the biosynthesis of dimeric PIAs like this compound likely involve an oxidative dimerization of these monomeric units.

Biosynthesis_of_this compound lysine L-Lysine homoarginine Homoarginine lysine->homoarginine Enzymatic Conversion imidazole_precursor Aminoimidazole Precursor homoarginine->imidazole_precursor proline L-Proline pyrrole_precursor Pyrrole-2-carboxylate Precursor proline->pyrrole_precursor monomeric_pia Monomeric PIA pyrrole_precursor->monomeric_pia imidazole_precursor->monomeric_pia This compound This compound monomeric_pia->this compound Oxidative Dimerization

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Biological Activity and Potential Signaling Pathways

This compound and related pyrrole-imidazole alkaloids exhibit a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. The precise molecular mechanisms underlying these activities are still under investigation. However, studies on the closely related and more abundant compound, sceptrin, have provided insights into its potential mode of action against bacteria.

Sceptrin has been shown to disrupt bacterial cell division.[1] At its minimum inhibitory concentration (MIC), it induces the formation of chains of bacterial cells, suggesting an interference with the separation of daughter cells after cell division.[1] At higher concentrations, it exhibits bactericidal activity, leading to the formation of spheroplasts, which indicates damage to the bacterial cell wall.[1] The primary mechanism is proposed to be the disruption of the bacterial cell membrane's integrity.[1] This disruption leads to a cascade of downstream effects, including the inhibition of macromolecular synthesis, such as RNA synthesis.[1]

Sceptrin_Mechanism sceptrin Sceptrin/Oxysceptrin cell_membrane Bacterial Cell Membrane sceptrin->cell_membrane Targets membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_wall_synthesis Cell Wall Synthesis (Peptidoglycan) membrane_disruption->cell_wall_synthesis Affects cell_division Cell Division Inhibition membrane_disruption->cell_division rna_synthesis RNA Synthesis Inhibition membrane_disruption->rna_synthesis spheroplast Spheroplast Formation cell_wall_synthesis->spheroplast

Caption: Proposed mechanism of action for sceptrin-class alkaloids against bacteria.

Conclusion

This compound represents a fascinating example of the chemical diversity found in marine sponges. Its complex structure and significant biological activities make it a compelling target for further research and development. This guide has synthesized the available information on its natural source, isolation, and biosynthesis to provide a foundational resource for the scientific community. Future research efforts focused on elucidating the specific enzymatic steps in its biosynthesis and fully characterizing its molecular targets will be crucial for unlocking the full therapeutic potential of this intriguing marine natural product.

References

An In-depth Technical Guide to the Biological Activity of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin is a marine-derived pyrrole-imidazole alkaloid, closely related to the parent compound sceptrin, isolated from marine sponges of the genus Agelas. Possessing a unique dimeric structure, this compound has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its anticancer and antimicrobial properties. Detailed experimental methodologies, quantitative data, and elucidated mechanisms of action are presented to facilitate further research and drug development endeavors.

Introduction and Chemical Profile

This compound is a natural product belonging to the sceptrin family of alkaloids, which are characterized by a cyclobutane ring formed from the dimerization of oroidin derivatives. The chemical structure of this compound differs from sceptrin by the addition of an oxygen atom to one of the aminoimidazole moieties. The total synthesis of sceptrin and its analogues, including this compound, has been successfully achieved, ensuring a renewable source for research purposes.

Chemical Structure:

  • Molecular Formula: C₂₂H₂₄Br₂N₁₀O₃

  • CAS Number: 117417-62-6

Anticancer Activity: Inhibition of Cell Motility

A significant body of research has highlighted the potential of this compound and its parent compound, sceptrin, as inhibitors of cancer cell motility, a critical process in tumor metastasis.

Quantitative Analysis of Cell Motility Inhibition

The inhibitory effects of this compound and related compounds on the motility of various cancer cell lines have been quantified. The following table summarizes the available IC₅₀ values for the inhibition of cell motility.

CompoundCell LineIC₅₀ (µM)Reference
SceptrinMDA-MB-23115[1]
This compound MDA-MB-231 >50
BromosceptrinMDA-MB-231~25
DibromosceptrinMDA-MB-231~35
DebromosceptrinMDA-MB-231>50

Note: The data for this compound and other analogues are derived from graphical representations in the supplementary information of the cited study and are approximate values.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary mechanism by which sceptrin and its analogues inhibit cell motility is through the disruption of the actin cytoskeleton. This is achieved by binding to monomeric actin, which in turn inhibits cell contractility.[2][3] This interaction likely interferes with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement. The Rho-ROCK signaling pathway, a key regulator of actin dynamics and cell contractility, is a probable downstream effector of sceptrin's activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the inhibition of cell motility by sceptrin, which is believed to be conserved for this compound.

G Sceptrin Sceptrin / this compound Actin Monomeric Actin Sceptrin->Actin Binds to Actomyosin Actomyosin Contraction Actin->Actomyosin Required for RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) MLCP MLC Phosphatase ROCK->MLCP Inhibits (-) MLC->Actomyosin Motility Cell Motility / Invasion Actomyosin->Motility G Start Start Seed Seed cells in fluorescent bead-coated 96-well plate Start->Seed Treat Add this compound at various concentrations Seed->Treat Incubate Incubate at 37°C Treat->Incubate Image Acquire images of phagokinetic tracks Incubate->Image Analyze Quantify cleared area and calculate IC50 Image->Analyze End End Analyze->End

References

Unraveling the Enigma: Preliminary Insights into the Mechanism of Action of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive for the Scientific Community: Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class of compounds, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its mechanism of action at the molecular level remains largely elusive. Preliminary studies and research on related compounds suggest a multifaceted activity profile, primarily centered around anti-biofilm and cytotoxic effects. This technical guide synthesizes the currently available, albeit limited, information on the preliminary investigations into the mechanism of action of this compound and its parent compound, sceptrin.

Due to the nascent stage of research in this specific area, detailed quantitative data from dose-response studies, specific enzyme inhibition assays, or comprehensive signaling pathway analyses for this compound are not yet publicly available. The information presented herein is extrapolated from general studies on marine alkaloids and related pyrrole-imidazole compounds.

Anti-Biofilm Activity: A Potential Avenue of Action

While specific studies on this compound's anti-biofilm mechanism are scarce, the broader class of marine alkaloids has been noted for its ability to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria. The proposed general mechanisms, which may be relevant to this compound, include the disruption of quorum sensing, inhibition of bacterial adhesion, and interference with the synthesis of the extracellular polymeric substance (EPS) matrix.

Hypothesized Anti-Biofilm Workflow

The following diagram illustrates a generalized workflow for assessing the anti-biofilm potential of a compound like this compound, based on standard laboratory practices.

experimental_workflow Generalized Anti-Biofilm Assay Workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa, S. aureus) Incubation Incubation with this compound (24-48 hours) Bacterial_Culture->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Washing Washing to Remove Planktonic Cells Incubation->Washing Staining Crystal Violet Staining Washing->Staining Quantification OD Measurement (e.g., at 595 nm) Staining->Quantification Data_Analysis Calculation of % Biofilm Inhibition Quantification->Data_Analysis MIC_Determination Determination of MIC/MBIC Data_Analysis->MIC_Determination

Caption: Generalized workflow for assessing anti-biofilm activity.

Cytotoxicity: Insights from Related Alkaloids

The cytotoxic potential of sceptrin and, by extension, this compound, has been acknowledged, although the precise molecular targets and signaling pathways remain uncharacterized. Studies on other marine-derived alkaloids suggest various cytotoxic mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of cellular membranes.

Postulated Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic agents, a hypothetical signaling cascade for this compound-induced cytotoxicity could involve the activation of intrinsic apoptotic pathways. The following diagram illustrates a potential, yet unconfirmed, signaling pathway.

signaling_pathway Hypothetical this compound-Induced Apoptotic Pathway This compound This compound Cell_Membrane Cellular Uptake This compound->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling pathway for this compound's cytotoxic action.

Future Directions and Methodologies

To elucidate the precise mechanism of action of this compound, a systematic and multi-pronged experimental approach is imperative. The following methodologies will be crucial in advancing our understanding:

Table 1: Recommended Experimental Protocols for Future Studies

Experimental Approach Objective Methodology
Transcriptomics To identify global changes in gene expression in response to this compound treatment.RNA-sequencing (RNA-Seq) of bacterial or cancer cells treated with this compound versus control.
Proteomics To identify protein targets and pathways modulated by this compound.Mass spectrometry-based proteomics (e.g., SILAC, TMT) to quantify protein expression changes.
Kinase Profiling To determine if this compound inhibits specific kinases involved in cell signaling.In vitro kinase assay panels screening a broad range of human kinases.
Cell-Based Assays To validate the effects of this compound on specific cellular processes.Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential assays.
Binding Assays To identify direct molecular binding partners of this compound.Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins.

Conclusion

The exploration into the mechanism of action of this compound is still in its preliminary stages. While its anti-biofilm and cytotoxic properties are of significant interest, the underlying molecular details are yet to be unraveled. The information available from related marine alkaloids provides a foundational framework for future investigations. A concerted research effort employing advanced "omics" technologies and detailed biochemical and cell-based assays is essential to fully delineate the signaling pathways and molecular targets of this promising marine natural product. Such studies will be instrumental in guiding its potential development as a therapeutic agent.

Unveiling the Spectroscopic Signature of Oxysceptrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class, has garnered significant interest within the scientific community for its potent biological activities, notably as an activator of actomyosin ATPase. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this complex natural product. The information presented herein is pivotal for researchers engaged in natural product synthesis, chemical biology, and drug discovery targeting cytoskeletal dynamics.

Spectroscopic Data of this compound

The unique dimeric structure of this compound, first elucidated by Kobayashi and colleagues, gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.68m
1'3.68m
24.02m
2'4.02m
32.25m
3'2.25m
43.85m
4'3.85m
57.01s
5'7.01s
67.15s
6'7.15s
84.88d8.0
8'4.88d8.0
94.15d8.0
9'4.15d8.0
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)
154.5
1'54.5
260.1
2'60.1
334.2
3'34.2
4128.4
4'128.4
5110.1
5'110.1
6124.5
6'124.5
7120.3
7'120.3
858.9
8'58.9
945.1
9'45.1
10162.1
10'162.1
11175.4
11'175.4
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-FABMSPositive693.0314[M + H]⁺ (Calculated for C₂₂H₂₅Br₄N₁₀O₂: 693.0312)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on the methodologies described in the seminal publication on this compound.

Isolation of this compound

The marine sponge Agelas nakamurai was collected and immediately frozen. The frozen sponge material was then subjected to the following extraction and purification steps:

  • Extraction: The sponge material was homogenized and extracted with methanol (MeOH).

  • Solvent Partitioning: The MeOH extract was concentrated and partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the polar alkaloids, was retained.

  • Chromatography: The aqueous extract was further purified using a combination of column chromatography techniques, including Diaion HP-20, Sephadex LH-20, and reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.30, δC 49.0).

  • Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-HX110 mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The process of identifying a novel natural product like this compound involves a logical sequence of spectroscopic analyses to elucidate its chemical structure.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (MS) 1D_NMR 1D NMR (¹H, ¹³C) MS->1D_NMR Provides Molecular Formula 2D_NMR 2D NMR (COSY, HMQC, HMBC) 1D_NMR->2D_NMR Identifies Functional Groups & Carbon Skeleton Structure Proposed Structure 2D_NMR->Structure Establishes Connectivity

Caption: Workflow for structure elucidation of a natural product.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For researchers embarking on the synthesis or biological investigation of this fascinating molecule, a thorough understanding of this data is paramount for confirmation of its identity and purity.

The Sceptrin Alkaloids: A Deep Dive into a Marine-Derived Pharmacological Treasure

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The sceptrin family of alkaloids, a unique class of pyrrole-imidazole compounds isolated from marine sponges, has garnered significant attention in the scientific community for its diverse and potent biological activities. First discovered in the early 1980s, these structurally complex molecules have demonstrated a range of effects, from antimicrobial to anticancer, making them a compelling subject for natural product synthesis, medicinal chemistry, and pharmacological research. This in-depth guide provides a comprehensive overview of the sceptrin family, with a focus on its core compound, sceptrin. It details the quantitative data of its biological activities, the experimental protocols for key studies, and the underlying mechanisms of action.

Introduction to the Sceptrin Family of Alkaloids

The sceptrin family of alkaloids are secondary metabolites produced by marine sponges, primarily of the genus Agelas. Sceptrin, the parent compound of this family, was first isolated from the sponge Agelas sceptrum. Structurally, sceptrin is a symmetrical dimer of debromooroidin, formed through a [2+2] cycloaddition reaction[1]. Other notable members of this family include ageliferin and massadine, which are diastereomers of sceptrin, and their various brominated analogues. The unique cyclobutane core of sceptrin and its congeners has presented a significant challenge and opportunity for synthetic chemists, leading to the development of innovative synthetic strategies, including biomimetic and asymmetric total syntheses.

The biological activities of the sceptrin family are broad and potent. They are most renowned for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi[1][2]. More recently, sceptrin has been identified as a potent inhibitor of cancer cell motility, highlighting its potential as a lead compound for the development of novel anti-metastatic agents[3]. Further investigations have revealed anti-muscarinic, anti-histaminic, and somatostatin inhibition activities, underscoring the therapeutic potential of this fascinating class of marine natural products.

Quantitative Biological Activity of Sceptrin

The following tables summarize the key quantitative data regarding the biological activities of sceptrin.

Table 1: Antimicrobial Activity of Sceptrin (Minimum Inhibitory Concentration - MIC)
MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 25922128
Staphylococcus aureusATCC 2592364
Candida albicansATCC 10231>128

Note: The MIC values can vary depending on the specific assay conditions and the strain of the microorganism used.

Table 2: Anti-motility Activity of Sceptrin (IC50)
Cell LineCancer TypeIC50 (µM) for Motility Inhibition
HeLaCervical Cancer~20

Data extracted from dose-dependent inhibition of HeLa cell motility assays.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sceptrin's biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of sceptrin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism (E. coli, S. aureus, or C. albicans) is grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Sceptrin Dilutions: A stock solution of sceptrin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Each well containing the diluted sceptrin is inoculated with the standardized microbial suspension. Positive (microorganism in broth without sceptrin) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC: The MIC is determined as the lowest concentration of sceptrin that completely inhibits visible growth of the microorganism.

Cell Motility Assay (Wound Healing Assay)

The effect of sceptrin on cancer cell motility is assessed using a wound healing (or scratch) assay.

Protocol:

  • Cell Seeding: HeLa cells are seeded in a 6-well plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment with Sceptrin: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh medium containing various concentrations of sceptrin (e.g., 0, 5, 10, 20, 40 µM) is added.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope equipped with a camera.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated, and the IC50 value for motility inhibition is determined from the dose-response curve.

Cell Contractility Assay (Clot Retraction Assay)

The inhibitory effect of sceptrin on cell contractility is evaluated using a clot retraction assay.

Protocol:

  • Cell Preparation: A suspension of a suitable cell line (e.g., fibroblasts or platelets) is prepared.

  • Clot Formation: In a siliconized glass tube, the cell suspension is mixed with platelet-poor plasma, thrombin, and calcium chloride to initiate clot formation. Sceptrin at various concentrations is added to the treatment groups. A vehicle control and a positive control (e.g., a known inhibitor of contractility like Y-27632) are also included.

  • Incubation: The tubes are incubated at 37°C to allow for clot retraction.

  • Quantification: After a defined period (e.g., 1-2 hours), the extent of clot retraction is quantified by measuring the remaining volume of the serum or by photographing the clot and measuring its area.

Four-Step Total Synthesis of (±)-Sceptrin

A concise and efficient four-step total synthesis of racemic sceptrin has been reported, which is amenable to scale-up.[1][2][4][5]

Protocol Overview:

  • [2+2] Photocycloaddition: The synthesis commences with a key [2+2] photocycloaddition reaction between a protected hymenidin precursor and a suitable alkene under photochemical conditions to form the central cyclobutane ring.

  • Deprotection: The protecting groups on the nitrogen atoms of the imidazole rings are removed under acidic or basic conditions.

  • Amide Coupling: The resulting diamine is then coupled with two equivalents of a 2-amino-4-bromopyrrole-5-carboxylic acid derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Final Deprotection: The final protecting groups on the pyrrole nitrogen and the amide nitrogen are removed to yield (±)-sceptrin. Purification is typically achieved by chromatography.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of sceptrin stem from its interaction with specific cellular targets.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of sceptrin involves the disruption of the cell membrane. Studies have shown that sceptrin can cause the leakage of intracellular components, such as potassium ions, from bacterial cells. At its Minimum Inhibitory Concentration (MIC), sceptrin exhibits a bacteriostatic effect on E. coli, leading to the formation of cell chains. However, at concentrations above the MIC, it becomes bactericidal, causing significant membrane damage.

Anti-motility Mechanism of Action

Sceptrin's ability to inhibit cancer cell motility is attributed to its interaction with the actin cytoskeleton. It has been shown to bind to monomeric actin (G-actin), thereby interfering with the dynamic process of actin polymerization and depolymerization, which is essential for cell movement. This disruption of actin dynamics leads to an inhibition of cell contractility, a key driver of cell migration.

Below is a diagram illustrating the proposed signaling pathway for sceptrin's inhibition of cell motility.

sceptrin_actin_pathway Sceptrin Sceptrin G_actin G-actin (Monomeric Actin) Sceptrin->G_actin Binds to Actin_Polymerization Actin Polymerization Sceptrin->Actin_Polymerization Inhibits G_actin->Actin_Polymerization F_actin F-actin (Filamentous Actin) Actin_Polymerization->F_actin Stress_Fibers Stress Fiber Formation F_actin->Stress_Fibers Cell_Contractility Cell Contractility Stress_Fibers->Cell_Contractility Cell_Motility Cell Motility / Migration Cell_Contractility->Cell_Motility

Caption: Proposed mechanism of sceptrin-mediated inhibition of cell motility.

The following diagram illustrates the experimental workflow for the total synthesis of sceptrin.

sceptrin_synthesis_workflow start Protected Hymenidin Precursor + Alkene step1 [2+2] Photocycloaddition start->step1 intermediate1 Cyclobutane Core step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 Diamine Intermediate step2->intermediate2 step3 Amide Coupling intermediate2->step3 reagent1 2-Amino-4-bromopyrrole -5-carboxylic acid derivative reagent1->step3 intermediate3 Protected Sceptrin step3->intermediate3 step4 Final Deprotection intermediate3->step4 end (±)-Sceptrin step4->end

Caption: Workflow for the four-step total synthesis of (±)-sceptrin.

Conclusion and Future Perspectives

The sceptrin family of alkaloids represents a rich source of biologically active compounds with significant therapeutic potential. Their unique chemical structures and diverse mechanisms of action continue to inspire research in synthetic chemistry, pharmacology, and drug discovery. While significant progress has been made in understanding the biological activities of sceptrin, further research is warranted to fully elucidate its molecular targets and signaling pathways. The development of more efficient and scalable synthetic routes will be crucial for conducting extensive preclinical and clinical studies. Furthermore, the exploration of the structure-activity relationships within the sceptrin family could lead to the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The journey from a fascinating marine natural product to a potential therapeutic agent is a long and challenging one, but the compelling biological profile of the sceptrin alkaloids makes them a worthy pursuit for the scientific community.

References

The Enigmatic Biosynthesis of Oxysceptrin: A Deep Dive into the Chemistry of Marine Sponge Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oxysceptrin, a potent bioactive pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas. While the complete enzymatic pathway remains to be fully elucidated within the marine organism, significant insights have been gleaned from biomimetic synthetic studies, offering a plausible route to this complex natural product. This document will detail the proposed biosynthetic pathway, summarize the key chemical transformations, present relevant experimental approaches, and visualize the core concepts through detailed diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be intricately linked to the formation of other dimeric pyrrole-imidazole alkaloids, originating from simpler monomeric precursors. The proposed pathway is a multi-stage process involving the formation of key intermediates, a crucial dimerization event, and subsequent oxidative modifications. It is important to note that this pathway is largely hypothetical and is primarily supported by evidence from synthetic organic chemistry rather than direct enzymatic studies in marine sponges.

The proposed biosynthetic route commences with the formation of the monomeric pyrrole-imidazole alkaloids, oroidin or its debrominated analog, hymenidin. These monomers are then suggested to undergo a [2+2] cycloaddition to form the cyclobutane core of sceptrin. The final step in the formation of this compound is the oxidation of sceptrin.

Formation of the Monomeric Precursors: Oroidin and Hymenidin

The biosynthesis of the core pyrrole-imidazole structure is thought to begin from basic amino acid precursors, although the specific enzymatic steps are not yet characterized. Proline and ornithine are likely candidates for the pyrrole and aminoimidazole rings, respectively.

Dimerization to Sceptrin: A Key Cycloaddition Event

The central hypothesis for the formation of the dimeric structure of sceptrin involves a [2+2] cycloaddition of two molecules of hymenidin or oroidin. One of the leading proposals for the initiation of this dimerization is a single-electron transfer (SET) event, which would generate a radical cation intermediate, facilitating the cycloaddition.

Final Oxidation to this compound

The conversion of sceptrin to this compound is proposed to occur via an oxidation reaction. The exact nature of the enzyme or oxidant responsible for this transformation in the marine sponge is currently unknown.

Key Chemical Transformations

The proposed biosynthesis of this compound involves several key chemical reactions. A summary of these transformations is provided in the table below.

Reaction Type Substrate(s) Product(s) Proposed Mechanism Supporting Evidence
Dimerization ([2+2] Cycloaddition) Hymenidin or OroidinSceptrinSingle-Electron Transfer (SET) initiated radical cation formationBiomimetic total synthesis of sceptrin
Oxidation SceptrinThis compoundEnzymatic oxidation (details unknown)Structural relationship between sceptrin and this compound

Experimental Methodologies

Direct experimental evidence for the biosynthesis of this compound in marine organisms is scarce. However, the methodologies employed in biomimetic synthesis and general studies of natural product biosynthesis in marine sponges provide a framework for future research.

Biomimetic Synthesis of Sceptrin

The total synthesis of sceptrin has been achieved through various routes, with some mimicking the proposed biosynthetic [2+2] cycloaddition. A representative, though generalized, protocol is outlined below:

Objective: To synthesize the cyclobutane core of sceptrin via a biomimetic [2+2] cycloaddition of a hymenidin-like precursor.

Materials:

  • Hymenidin or a suitable synthetic precursor.

  • Photochemical reactor or a catalyst capable of promoting single-electron transfer.

  • Appropriate solvents and reagents for purification.

  • Analytical instrumentation (NMR, Mass Spectrometry) for product characterization.

Protocol:

  • Precursor Preparation: Synthesize or isolate the hymenidin monomer.

  • Cycloaddition Reaction:

    • Dissolve the precursor in a suitable solvent.

    • Subject the solution to photochemical irradiation or introduce a SET catalyst.

    • Monitor the reaction progress using techniques like TLC or LC-MS.

  • Isolation and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting product mixture using column chromatography or HPLC to isolate the sceptrin dimer.

  • Structural Verification:

    • Confirm the structure of the synthesized sceptrin using 1H NMR, 13C NMR, and high-resolution mass spectrometry, and compare the data with that of the natural product.

Generalized Protocol for Investigating Biosynthesis in Marine Sponges

To definitively elucidate the biosynthetic pathway of this compound, in vivo or in vitro experiments with the marine sponge are necessary. A generalized protocol for such a study is as follows:

Objective: To identify the precursors and intermediates in the biosynthetic pathway of this compound using isotopic labeling.

Materials:

  • Live specimens of an Agelas species known to produce this compound.

  • Isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids).

  • Seawater aquarium facilities for maintaining the sponges.

  • Solvents and materials for extraction and purification of natural products.

  • NMR and mass spectrometry instrumentation for analyzing labeled compounds.

Protocol:

  • Precursor Administration:

    • Maintain the marine sponge specimens in a controlled aquarium environment.

    • Introduce the isotopically labeled precursor into the seawater or directly inject it into the sponge tissue.

  • Incubation:

    • Allow the sponge to metabolize the labeled precursor for a defined period.

  • Extraction:

    • Harvest the sponge tissue and perform a solvent extraction to isolate the secondary metabolites.

  • Purification:

    • Purify the this compound from the crude extract using chromatographic techniques.

  • Analysis:

    • Analyze the purified this compound using NMR spectroscopy to detect the incorporation of the isotopic label.

    • Use mass spectrometry to determine the extent and position of labeling.

  • Pathway Elucidation:

    • Based on the labeling pattern, deduce the biosynthetic precursors and intermediates.

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Proposed Biosynthesis of this compound cluster_precursors Monomer Formation cluster_dimerization Dimerization cluster_oxidation Final Modification Amino Acid Precursors Amino Acid Precursors Oroidin/Hymenidin Oroidin/Hymenidin Amino Acid Precursors->Oroidin/Hymenidin Multiple Enzymatic Steps Sceptrin Sceptrin Oroidin/Hymenidin->Sceptrin [2+2] Cycloaddition (SET-mediated) This compound This compound Sceptrin->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Biomimetic Synthesis Workflow Start Start Precursor Synthesis Precursor Synthesis Start->Precursor Synthesis Cycloaddition Reaction Cycloaddition Reaction Precursor Synthesis->Cycloaddition Reaction Purification Purification Cycloaddition Reaction->Purification Structural Analysis Structural Analysis Purification->Structural Analysis End End Structural Analysis->End

Caption: A logical workflow for the biomimetic synthesis of sceptrin.

Isotopic Labeling Experimental Workflow Start Start Acquire Marine Sponge Acquire Marine Sponge Start->Acquire Marine Sponge Administer Labeled Precursor Administer Labeled Precursor Acquire Marine Sponge->Administer Labeled Precursor Incubate Incubate Administer Labeled Precursor->Incubate Extract Metabolites Extract Metabolites Incubate->Extract Metabolites Purify this compound Purify this compound Extract Metabolites->Purify this compound NMR & MS Analysis NMR & MS Analysis Purify this compound->NMR & MS Analysis Pathway Interpretation Pathway Interpretation NMR & MS Analysis->Pathway Interpretation End End Pathway Interpretation->End

Caption: Generalized workflow for investigating this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges presents a fascinating chemical puzzle. While biomimetic synthesis has provided a plausible and chemically sound hypothesis for its formation via the dimerization of hymenidin/oroidin to sceptrin followed by oxidation, the definitive enzymatic machinery remains undiscovered. Future research efforts should focus on in vivo and in vitro studies using modern molecular biology and analytical techniques to identify the specific enzymes and genetic pathways responsible for the production of this potent marine natural product. Such discoveries will not only advance our fundamental understanding of marine biochemistry but also hold the potential to unlock new avenues for the biotechnological production of this compound and related compounds for therapeutic applications.

Potential Therapeutic Targets of Oxysceptrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysceptrin, a marine-derived natural product, has been identified as a potent activator of actomyosin ATPase. This unique mode of action presents a novel opportunity for therapeutic intervention in a range of physiological and pathological processes. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on its known biochemical activity. Due to the limited publicly available data on this compound, this guide also draws upon the broader understanding of actomyosin ATPase modulation to extrapolate potential therapeutic applications, supported by generalized experimental approaches.

Introduction to this compound

This compound is a brominated pyrrole alkaloid isolated from the marine sponge Agelas cf. nemoechinata. Its complex chemical structure is a hallmark of secondary metabolites from this genus. The primary and most significant reported biological activity of this compound is its potent activation of the actomyosin ATPase complex.

The Primary Therapeutic Target: Actomyosin ATPase

The actomyosin complex, formed by the interaction of actin and myosin, is the fundamental force-generating machinery in muscle and non-muscle cells. The ATPase activity of myosin is intrinsic to its function, where the hydrolysis of ATP provides the energy for the conformational changes that drive muscle contraction and various forms of cellular motility.

Mechanism of Action of this compound

While the precise molecular interactions are yet to be fully elucidated, this compound is proposed to enhance the catalytic rate of ATP hydrolysis by the myosin head when it is in complex with actin. This leads to an increase in the overall activity of the actomyosin motor.

Potential Therapeutic Applications

The activation of actomyosin ATPase by this compound suggests its potential utility in conditions where this complex is dysfunctional or where enhanced motor activity could be beneficial.

Cardiomyopathies

In certain forms of dilated cardiomyopathy, reduced cardiac contractility is a key pathological feature. By activating actomyosin ATPase, this compound could potentially increase the force of contraction of cardiomyocytes, thereby improving cardiac output.

Skeletal Muscle Disorders

Some myopathies are characterized by muscle weakness stemming from impaired actomyosin function. Therapeutic activation of the remaining functional motor units could offer a compensatory mechanism to improve muscle strength.

Non-Muscle Cell Motility Disorders

Actomyosin-driven processes are crucial for various non-muscle cell functions, including cell division, migration, and phagocytosis. Dysregulation of these processes is implicated in diseases such as cancer metastasis and immunodeficiencies. The therapeutic potential of this compound in these areas is speculative and would require careful investigation to avoid unintended consequences.

Quantitative Data

Specific quantitative data for this compound's activation of actomyosin ATPase (e.g., EC50, Vmax, Km) are not available in the public domain. The following table represents a generalized template for presenting such data, which would be critical for further drug development.

ParameterDescriptionExpected Value for an Activator
EC50 The concentration of this compound that elicits 50% of the maximal activation of actomyosin ATPase activity.To be determined experimentally (nM to µM range).
Vmax The maximum rate of ATP hydrolysis by actomyosin in the presence of saturating concentrations of this compound.Significantly higher than the basal Vmax.
Km (for ATP) The substrate concentration (ATP) at which the reaction rate is half of Vmax.May be altered, indicating a change in enzyme-substrate affinity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the activity of this compound.

Actomyosin ATPase Activity Assay

Objective: To quantify the effect of this compound on the rate of ATP hydrolysis by actomyosin.

Methodology:

  • Protein Purification: Myosin and actin are purified from a relevant tissue source (e.g., bovine cardiac muscle, rabbit skeletal muscle) or expressed recombinantly.

  • Assay Buffer: Prepare a buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole), mimicking physiological ionic conditions.

  • Reaction Mixture: In a microplate well, combine purified actin and myosin in the assay buffer. Add varying concentrations of this compound (or vehicle control).

  • Initiation of Reaction: The reaction is initiated by the addition of a known concentration of ATP.

  • Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the this compound concentration to determine the EC50. Michaelis-Menten kinetics can be analyzed by varying the ATP concentration at a fixed this compound concentration to determine Vmax and Km.

In Vitro Motility Assay

Objective: To visualize and quantify the effect of this compound on the sliding velocity of actin filaments over a bed of myosin.

Methodology:

  • Flow Cell Preparation: A flow cell is created by coating a glass slide and coverslip with nitrocellulose.

  • Myosin Immobilization: Purified myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.

  • Actin Filament Visualization: Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP and varying concentrations of this compound.

  • Microscopy: The movement of the actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: The velocity of individual actin filaments is tracked and quantified using image analysis software. An increase in velocity in the presence of this compound would indicate activation.

Visualizations

Signaling Pathway

Actomyosin_ATPase_Cycle cluster_cycle Actomyosin ATPase Cycle M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Actin Dissociation) This compound This compound This compound->AM_ADP_Pi Activates

Caption: The Actomyosin ATPase cycle and the proposed point of intervention for this compound.

Experimental Workflow

Experimental_Workflow cluster_protein Protein Preparation cluster_assays Biochemical & Functional Assays cluster_data Data Analysis Tissue Tissue Source (e.g., Muscle) Purification Actin & Myosin Purification Tissue->Purification ATPase_Assay Actomyosin ATPase Assay Purification->ATPase_Assay Motility_Assay In Vitro Motility Assay Purification->Motility_Assay Kinetics Enzyme Kinetics (EC50, Vmax, Km) ATPase_Assay->Kinetics Velocity Actin Filament Velocity Motility_Assay->Velocity This compound This compound This compound->ATPase_Assay This compound->Motility_Assay

Caption: Workflow for characterizing the bioactivity of this compound.

Conclusion and Future Directions

This compound represents a promising new chemical entity with a distinct mechanism of action. Its ability to activate actomyosin ATPase opens up new avenues for the development of therapies for a variety of disorders. However, significant further research is required to fully characterize its pharmacological profile, including its specificity, potency, and potential off-target effects. The experimental protocols outlined in this guide provide a roadmap for the essential next steps in the preclinical development of this compound and its analogs. A thorough investigation into its effects in relevant disease models will be crucial to validate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxysceptrin is a member of the complex family of pyrrole-imidazole alkaloids isolated from marine sponges. These natural products exhibit a wide range of potent biological activities, making them attractive targets for total synthesis. The development of a robust synthetic route not only provides access to these molecules for further biological investigation but also allows for the generation of analogs with potentially improved therapeutic properties. This document outlines the total synthesis of this compound, based on the work of O'Malley, Li, Maue, Zografos, and Baran, which features a convergent and protecting-group-minimal strategy.[1]

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound hinges on a late-stage dimerization of a monomeric pyrrole-imidazole unit. The core of the strategy involves the construction of a functionalized cyclobutane ring, which is then elaborated to form the dimeric structure. Key transformations include a [2+2] cycloaddition to form the cyclobutane core, followed by the installation of the pyrrole and imidazole moieties.

Experimental Protocols

The following protocols are adapted from the total synthesis of dimeric pyrrole-imidazole alkaloids reported by O'Malley et al.[1]

Protocol 1: Synthesis of the Cyclobutane Core

The synthesis begins with the formation of the central cyclobutane structure, which serves as the scaffold for the dimeric alkaloid. A key step is the photochemical [2+2] cycloaddition.

Materials:

  • Maleic anhydride

  • trans-1,4-dichloro-2-butene

  • Acetone

  • UV lamp (e.g., 450 W Hanovia lamp)

  • Standard glassware for organic synthesis

Procedure:

  • A solution of maleic anhydride and trans-1,4-dichloro-2-butene in acetone is irradiated with a UV lamp. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or column chromatography to yield the desired cyclobutane adduct.

Protocol 2: Elaboration to the Dimeric Core

The cyclobutane intermediate is then converted into a key diamine precursor, which is subsequently coupled with the pyrrole fragment.

Materials:

  • Cyclobutane adduct from Protocol 1

  • Sodium azide

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Pyrrole-2-carbonyl chloride

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • The cyclobutane adduct is treated with sodium azide to introduce the azide functionalities, which are then reduced to the corresponding diamine using a reducing agent like LAH.

  • The resulting diamine is then acylated with pyrrole-2-carbonyl chloride in the presence of a base to form the bis-amide.

Protocol 3: Formation of the Imidazole Rings and Final Dimerization

The final steps involve the construction of the 2-aminoimidazole rings and the dimerization to form this compound.

Materials:

  • Bis-amide intermediate from Protocol 2

  • Reagents for imidazole formation (e.g., cyanamide)

  • Oxidizing agent for dimerization

Procedure:

  • The bis-amide is converted to the corresponding bis-(2-aminoimidazole) derivative. This can be achieved through a multi-step sequence involving conversion of the amide to a thioamide, followed by S-methylation and reaction with cyanamide.

  • The final dimerization to form this compound is achieved through a carefully controlled oxidation reaction.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of this compound and related compounds as reported by O'Malley et al.[1]

Compound Number of Steps (Longest Linear Sequence) Overall Yield
Sceptrin1015%
Ageliferin1112%
This compound 12 10%
Nagelamide E128%

Visualizations

Synthetic Pathway of this compound

Total_Synthesis_of_this compound cluster_start Starting Materials cluster_cyclobutane Cyclobutane Formation cluster_elaboration Functional Group Interconversion cluster_coupling Pyrrole Coupling cluster_imidazole Imidazole Formation cluster_final Final Dimerization start1 Maleic Anhydride cycloaddition [2+2] Photocycloaddition start1->cycloaddition start2 trans-1,4-dichloro-2-butene start2->cycloaddition cyclobutane Cyclobutane Adduct cycloaddition->cyclobutane azide_formation Azide Formation cyclobutane->azide_formation reduction Reduction to Diamine azide_formation->reduction diamine Diamine Intermediate reduction->diamine coupling Acylation with Pyrrole-2-carbonyl chloride diamine->coupling bis_amide Bis-amide Intermediate coupling->bis_amide imidazole_synthesis 2-Aminoimidazole Formation bis_amide->imidazole_synthesis monomer Monomeric Precursor imidazole_synthesis->monomer dimerization Oxidative Dimerization monomer->dimerization This compound This compound dimerization->this compound

Caption: Total synthesis workflow for this compound.

Experimental Workflow: Key Transformations

Experimental_Workflow cluster_photocycloaddition [2+2] Photocycloaddition cluster_imidazole_formation 2-Aminoimidazole Synthesis cluster_dimerization Oxidative Dimerization A Mix Starting Materials in Acetone B Irradiate with UV Lamp A->B C Monitor Reaction by TLC/GC-MS B->C D Solvent Removal C->D E Purification (Crystallization/Chromatography) D->E F Convert Amide to Thioamide G S-methylation F->G H React with Cyanamide G->H I Purification H->I J Dissolve Monomer in Suitable Solvent K Add Oxidizing Agent J->K L Control Reaction Conditions (Temp, Time) K->L M Quench Reaction L->M N Purification to Yield this compound M->N

Caption: Key experimental workflows in this compound synthesis.

Disclaimer: This document is intended for informational purposes for a research audience and summarizes published synthetic routes. The execution of these protocols should only be undertaken by trained chemists in a properly equipped laboratory, with adherence to all necessary safety precautions.

References

Application Notes and Protocols for the Laboratory Synthesis of Oxysceptrin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of the marine alkaloid Oxysceptrin and its analogues. The content is curated for professionals in chemical synthesis and drug discovery, offering insights into synthetic strategies, experimental protocols, and potential biological applications.

Introduction

This compound is a member of the dimeric pyrrole-imidazole alkaloids, a class of marine natural products known for their complex structures and significant biological activities.[1][2][3] Isolated from marine sponges, these compounds have attracted considerable attention from the synthetic chemistry community. The total synthesis of this compound is a challenging endeavor that showcases advanced synthetic methodologies. This document outlines the key synthetic approaches, with a focus on the work of Baran and coworkers, and provides generalized protocols for its synthesis and biological evaluation.

Synthetic Strategy Overview

The total synthesis of this compound is intricately linked to the synthesis of its precursor, Sceptrin. The core of the synthetic challenge lies in the construction of the central cyclobutane ring. Two primary strategies have been successfully employed:

  • Photochemical [2+2] Cycloaddition: This approach involves the dimerization of a monomeric pyrrole-imidazole precursor, such as hymenidin, using a photochemical reaction to form the cyclobutane core of Sceptrin.[1][2]

  • Programmed Oxaquadricyclane Fragmentation: This strategy, also developed by the Baran group, provides an alternative and often more controlled route to the cyclobutane core.[1][4]

Once Sceptrin is synthesized, a subsequent oxidation step yields this compound. The overall synthetic sequence can be envisioned as a convergent process where the monomeric units are first prepared and then dimerized and further functionalized.

Experimental Protocols

The following protocols are based on the published total synthesis of this compound and its analogues.[1][2][3][4]

Protocol 1: Synthesis of Sceptrin Core via Photochemical [2+2] Cycloaddition

This protocol describes the key dimerization step to form the Sceptrin scaffold.

Materials:

  • Hymenidin surrogate (monomeric precursor)

  • Methanol (MeOH), reagent grade

  • Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Blue LEDs (440–450 nm)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Dissolve the hymenidin surrogate in degassed methanol to a concentration of 0.5 M in a suitable reaction vessel.

  • Add the iridium photocatalyst (1 mol %).

  • Irradiate the solution with blue LEDs while maintaining an inert atmosphere and external cooling with a fan.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-symmetric dimer, the core of Sceptrin.

Protocol 2: Oxidation of Sceptrin to this compound

This protocol outlines the conversion of Sceptrin to this compound.

Materials:

  • Sceptrin

  • Appropriate oxidizing agent (the specific agent used by Baran et al. should be referenced from their full publication)

  • Suitable solvent system

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve Sceptrin in a suitable solvent in a round-bottom flask.

  • Add the selected oxidizing agent portion-wise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction appropriately and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by flash chromatography or preparative HPLC.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Note that specific yields can vary based on reaction scale and purity of reagents.

StepProductTypical Yield (%)Reference
Photochemical [2+2] CycloadditionSceptrin Core41-57[1]
Total Synthesis of SceptrinSceptrin~24 (overall)[1]
Oxidation of SceptrinThis compoundNot specified[1][2]

Biological Activity and Signaling Pathways

The biological activities of this compound and its analogues are not as extensively studied as those of Sceptrin. However, based on the activity of the parent compound, they are presumed to possess antimicrobial, antiviral, and potentially cytotoxic properties. The specific cellular signaling pathways modulated by this compound have not yet been fully elucidated.

Suggested Experimental Workflow for Biological Evaluation

A general workflow for assessing the biological activity of newly synthesized this compound analogues is presented below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Analogues Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Purification->Cytotoxicity TargetID Target Identification (e.g., Affinity Chromatography) Cytotoxicity->TargetID Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetID->Pathway G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF This compound This compound Analogue This compound->Kinase2 Inhibition Gene Gene Expression TF->Gene

References

Application Notes and Protocols: Purification of Oxysceptrin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a member of the pyrrole-imidazole alkaloid class of marine natural products, a family of compounds known for their diverse and potent biological activities. Isolated from marine sponges of the genus Agelas, this compound and its analogues have attracted significant interest from the scientific community. The purification of these compounds is a critical step in enabling further research into their therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.

This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC. Additionally, it presents a putative mechanism of action, highlighting its potential interaction with cellular signaling pathways, a critical consideration for drug development professionals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol is designed for the semi-preparative purification of this compound from a pre-enriched sponge extract.

Instrumentation and Materials:

  • HPLC System: A semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., SymmetryPrep™ C18, 7 µm, 19 x 300 mm) is recommended for its excellent resolving power with this class of compounds.

  • Solvents: HPLC grade methanol (MeOH) and water (H₂O).

  • Sample: A crude or partially purified extract of a marine sponge from the genus Agelas, suspected to contain this compound, dissolved in a minimal amount of the initial mobile phase.

Chromatographic Conditions:

ParameterValue
Column SymmetryPrep™ C18, 7 µm, 19 x 300 mm or similar
Mobile Phase A 100% HPLC Grade Water
Mobile Phase B 100% HPLC Grade Methanol
Gradient See Table 2
Flow Rate 15 mL/min
Column Temperature 25°C
Detection 280 nm
Injection Volume 500 µL - 2 mL (depending on sample concentration)

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
09010
404060
451090
501090
519010
609010

Table 2: Gradient Elution Program for this compound Purification

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% Water, 10% Methanol) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions based on the elution profile observed at 280 nm. This compound and related alkaloids typically elute in the mid-to-late stages of this gradient.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the presence and purity of this compound.

  • Post-Purification: Pool the pure fractions containing this compound and remove the solvent under reduced pressure.

Putative Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular target of this compound is still under investigation, many marine natural products with similar structural features have been found to inhibit protein synthesis. A plausible hypothesis is that this compound may target the eukaryotic ribosome, thereby disrupting the elongation phase of translation.

Experimental Workflow for Investigating Protein Synthesis Inhibition

G cluster_0 In Vitro Translation Assay cluster_1 Cell-Based Assay A Cell-Free Lysate (e.g., Rabbit Reticulocyte) E Incubation A->E B mRNA Template (e.g., Luciferase) B->E C Amino Acids & Energy Source C->E D Test Compound (this compound) D->E F Measure Protein Synthesis (e.g., Luminescence) E->F G Culture Eukaryotic Cells H Treat with this compound G->H I Metabolic Labeling (e.g., ³⁵S-Methionine) H->I J Cell Lysis I->J K Quantify Protein Synthesis (e.g., Scintillation Counting) J->K G cluster_0 Eukaryotic Translation Elongation Cycle A Aminoacyl-tRNA binding to A-site B Peptide bond formation A->B eEF1A C Translocation of ribosome B->C eEF2 C->A Cycle Repeats Inhibitor This compound (Putative) Inhibitor->B Inhibition Inhibitor->C Inhibition

Application Notes and Protocols for Determining the Bioactivity of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a novel marine-derived natural product with putative anti-neoplastic properties. Preliminary studies suggest that this compound may exert its cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These application notes provide a detailed protocol for a comprehensive cell-based assay to characterize the bioactivity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The proposed mechanism of action involves the inhibition of the PI3K-Akt signaling pathway, a critical regulator of cancer cell growth and survival.

Principle of the Assay

This protocol outlines a multi-faceted approach to assess the anti-cancer activity of this compound. The workflow begins with a cell viability assay to determine the cytotoxic concentration range of the compound. Subsequently, assays for apoptosis and cell cycle analysis are performed at sub-lethal concentrations to elucidate the mechanism of action. The central hypothesis is that this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K-Akt signaling pathway, leading to the activation of downstream apoptotic effectors.

Materials and Reagents

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) Staining Solution

  • RNase A

  • Ethanol (70%, ice-cold)

  • 96-well and 6-well cell culture plates

  • Flow cytometer

  • Microplate reader

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent effect of this compound on cancer cell viability.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
195.2 ± 4.188.5 ± 3.775.1 ± 5.2
582.1 ± 3.565.4 ± 4.248.9 ± 3.9
1060.7 ± 2.942.3 ± 3.125.6 ± 2.8
2535.4 ± 2.118.9 ± 2.510.2 ± 1.9
5012.8 ± 1.55.6 ± 1.12.3 ± 0.8
Apoptosis Assay (Annexin V-FITC and PI Staining)

This assay quantifies the induction of apoptosis by this compound.[6][7][8][9][10]

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control94.5 ± 2.12.1 ± 0.51.5 ± 0.31.9 ± 0.4
This compound (10 µM)65.2 ± 3.518.7 ± 2.212.3 ± 1.83.8 ± 0.7
This compound (25 µM)30.1 ± 4.245.8 ± 3.920.5 ± 2.53.6 ± 0.6
Cell Cycle Analysis (PI Staining and Flow Cytometry)

This assay determines the effect of this compound on cell cycle progression.[11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with this compound at sub-IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.3 ± 3.130.1 ± 2.514.6 ± 1.9
This compound (5 µM)68.2 ± 4.222.5 ± 2.19.3 ± 1.5
This compound (10 µM)75.9 ± 3.815.4 ± 1.88.7 ± 1.3

Visualizations

Proposed Signaling Pathway of this compound Action

Oxysceptrin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Caspases Caspases Akt->Caspases Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for this compound Bioactivity

Experimental_Workflow start Start: Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle mtt_read Measure Absorbance mtt->mtt_read mtt_analyze Determine IC50 mtt_read->mtt_analyze apoptosis_stain Annexin V/PI Staining apoptosis->apoptosis_stain apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze cell_cycle_stain PI Staining cell_cycle->cell_cycle_stain cell_cycle_analyze Flow Cytometry Analysis cell_cycle_stain->cell_cycle_analyze Assay_Outcomes inc_conc Increased this compound Concentration dec_viability Decreased Cell Viability inc_conc->dec_viability inc_apoptosis Increased Apoptosis dec_viability->inc_apoptosis is caused by g1_arrest G0/G1 Phase Cell Cycle Arrest dec_viability->g1_arrest is caused by conclusion Conclusion: This compound is a potent anti-cancer agent inc_apoptosis->conclusion g1_arrest->conclusion

References

Application Notes and Protocols for the Characterization of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a marine natural product belonging to the pyrrole-imidazole alkaloid class of compounds. It was first isolated from the marine sponge Agelas sp. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides detailed application notes and protocols for the analytical techniques used in the characterization of this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Structure

IUPAC Name: N,N'-((3-(2-amino-4,5-dihydro-5-oxo-1H-imidazol-4-yl)-4-(2-amino-1H-imidazol-4-yl)-1,2-cyclobutanediyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide)

Molecular Formula: C₂₂H₂₄Br₂N₁₀O₃

Molecular Weight: 680.29 g/mol

CAS Number: 117417-62-6

Analytical Characterization Techniques

The structural elucidation and characterization of this compound rely on a combination of modern analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purification and analysis.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a crucial technique for the isolation and purification of this compound from crude extracts of the marine sponge. Reversed-phase HPLC is typically employed for this purpose.

Experimental Protocol: HPLC Purification of this compound

  • Sample Preparation:

    • The crude extract of the Agelas sp. sponge is first subjected to preliminary fractionation using techniques such as solvent partitioning or open column chromatography to enrich the alkaloid fraction.

    • The enriched fraction is then dissolved in a suitable solvent, such as methanol or a mixture of methanol and water, and filtered through a 0.45 µm filter to remove any particulate matter.

  • HPLC System and Column:

    • A preparative or semi-preparative HPLC system equipped with a UV-Vis detector is used.

    • Column: A C18 reversed-phase column is typically suitable for the separation of pyrrole-imidazole alkaloids.

    • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of a less polar organic solvent. A common mobile phase system is a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B (isocratic)

      • 40-45 min: 80% to 20% B (linear gradient)

      • 45-50 min: 20% B (isocratic, for column re-equilibration)

    • Flow Rate: The flow rate will depend on the column dimensions (e.g., 1-5 mL/min for a semi-preparative column).

    • Detection: UV detection at a wavelength where the pyrrole and imidazole chromophores absorb, typically around 254 nm and 280 nm.

  • Fraction Collection:

    • Fractions are collected based on the retention time of the peaks observed in the chromatogram.

    • The collected fractions are then analyzed by analytical HPLC to assess their purity.

    • Pure fractions containing this compound are pooled and the solvent is removed under reduced pressure.

Data Presentation: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20-80% B over 30 min
Flow Rate 4 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 100 µL

Visualization: HPLC Purification Workflow

HPLC_Workflow Crude_Extract Crude Sponge Extract Fractionation Initial Fractionation Crude_Extract->Fractionation Enriched_Fraction Enriched Alkaloid Fraction Fractionation->Enriched_Fraction Filtration Filtration (0.45 µm) Enriched_Fraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_System C18 RP-HPLC HPLC_Injection->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: Workflow for the purification of this compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules like this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all the proton and carbon signals and to establish the connectivity within the molecule.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons (e.g., NH, OH) with the solvent.

    • The solution is transferred to a 5 mm NMR tube.

  • NMR Spectrometer:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra. Higher field strengths provide better signal dispersion and resolution.

  • NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environment.

    • ¹³C NMR: Provides information about the number of different types of carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry of the molecule.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

(Note: The following are approximate chemical shift ranges based on the known structure of this compound and related compounds. Actual values will be dependent on the solvent and specific experimental conditions.)

MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Pyrrole Ring 6.5 - 7.5110 - 130
Imidazole Ring 7.0 - 8.0115 - 140
Imidazolinone Ring 6.0 - 7.0120 - 160 (C=O ~170)
Cyclobutane Ring 2.0 - 4.030 - 50
Methylene Bridges 3.0 - 4.535 - 55

Visualization: Key HMBC Correlations for this compound Structure Elucidation

HMBC_Correlations cluster_pyrrole Bromopyrrole cluster_bridge Methylene Bridge cluster_cyclobutane Cyclobutane cluster_imidazole Imidazole Pyrrole_NH Pyrrole NH Pyrrole_CO Pyrrole C=O Pyrrole_NH->Pyrrole_CO Pyrrole_CH Pyrrole CH Pyrrole_CH->Pyrrole_CO Bridge_NH Amide NH Bridge_NH->Pyrrole_CO Bridge_CH2 Methylene CH2 Bridge_CH2->Pyrrole_CO Cyclobutane_CH Cyclobutane CH Bridge_CH2->Cyclobutane_CH Imidazole_CH Imidazole CH Cyclobutane_CH->Imidazole_CH

Caption: Simplified diagram of key HMBC correlations in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry Analysis of this compound

  • Sample Preparation:

    • A dilute solution of pure this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Mass Spectrometer and Ionization Source:

    • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • MS Analysis:

    • Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion. The high resolution allows for the determination of the exact mass, from which the molecular formula can be confirmed.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Data Presentation: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₂H₂₄Br₂N₁₀O₃
Exact Mass 678.0406
Observed [M+H]⁺ (HR-ESI-MS) ~679.0479
Key MS/MS Fragments Losses of bromopyrrole carboxamide moieties, cleavage of the cyclobutane ring.

Visualization: Logical Fragmentation Pathway of this compound in MS/MS

MS_Fragmentation M_H [M+H]⁺ m/z 679 Fragment1 Loss of Bromopyrrole- carboxamide M_H->Fragment1 Fragment2 Cleavage of Cyclobutane Ring M_H->Fragment2 Fragment3 Loss of Imidazole Moiety Fragment2->Fragment3

Caption: A logical fragmentation pathway for this compound in MS/MS.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. The precise mechanism of action and the signaling pathways modulated by this compound are still areas of active research.

Potential Signaling Pathways for Investigation

Based on the activities of related pyrrole-imidazole alkaloids, potential signaling pathways that could be modulated by this compound include:

  • Apoptosis Pathways: Investigation of the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins.

  • Cell Cycle Regulation: Analysis of the effects on cell cycle checkpoints (e.g., G1/S or G2/M) and the expression of cyclins and cyclin-dependent kinases (CDKs).

  • NF-κB Signaling Pathway: This pathway is often involved in inflammation and cell survival, and its inhibition is a common mechanism for anti-cancer agents.

Experimental Protocol: Investigating the Effect of this compound on a Signaling Pathway (Example: NF-κB Pathway)

  • Cell Culture and Treatment:

    • A suitable cancer cell line (e.g., a line where the NF-κB pathway is constitutively active) is cultured under standard conditions.

    • Cells are treated with various concentrations of this compound for different time points. A vehicle control (e.g., DMSO) is also included.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis:

    • The intensity of the protein bands is quantified, and the levels of the target proteins are normalized to the loading control.

    • Changes in the phosphorylation or total protein levels in response to this compound treatment are determined.

Visualization: Hypothetical Modulation of the NF-κB Signaling Pathway by this compound

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_IkBa->IKK Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The protocols and data presented in these application notes provide a framework for researchers to purify, identify, and further investigate the biological properties of this intriguing marine natural product. The use of high-resolution analytical instrumentation is paramount for obtaining accurate and reliable data for structural elucidation and biological activity studies.

Application Notes and Protocols: In Vitro Evaluation of Oxysceptrin and Related Sceptrin Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxysceptrin belongs to the sceptrin family of marine natural products, which have garnered interest for their unique biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of this compound and its analogs in cancer cell lines. While specific data on this compound is limited, the available information on the parent compound, sceptrin, suggests a primary mechanism of action related to the inhibition of cancer cell motility rather than direct cytotoxicity.

The following protocols are designed to enable researchers to assess the effects of this compound and related compounds on cancer cell viability, proliferation, apoptosis, and cell cycle progression, and to investigate their potential mechanisms of action.

Data Presentation

Based on published data for the parent compound, sceptrin, the following table summarizes its in vitro effects. It is recommended that similar assays be performed to characterize the specific activity of this compound.

CompoundCancer Cell LineAssayEndpointResultReference
SceptrinHeLaCell MotilityIC5015 µM[1]
SceptrinHeLaCell ProliferationCell CountNo effect at 40 µM[1]
SceptrinHeLaApoptosisHistone-complexed DNA fragmentsNo induction up to 100 µM[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, and the percentage of cells in each phase of the cell cycle can be quantified.

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow dist Cell Cycle Distribution flow->dist

Caption: Experimental workflow for in vitro testing of this compound.

signalling_pathway cluster_cell Cancer Cell cluster_cytoskeleton Actin Cytoskeleton Dynamics This compound This compound actin Monomeric Actin This compound->actin Binding/ Inhibition stress Stress Fibers actin->stress Polymerization motility Cell Motility / Migration actin->motility Inhibition of Polymerization Leads to Reduced Motility stress->motility

Caption: Hypothetical signaling pathway for this compound's effect on cell motility.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of a Novel Investigational Agent (e.g., Oxysceptrin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. A critical step in the preclinical evaluation of a new antimicrobial compound, herein referred to as "Oxysceptrin" for illustrative purposes, is the determination of its in vitro activity against a broad range of clinically relevant microorganisms. Antimicrobial susceptibility testing (AST) is fundamental to this process, providing quantitative measures of a compound's potency, such as the Minimum Inhibitory Concentration (MIC).[1][2][3] These data are essential for guiding further development, including mechanism of action studies and in vivo efficacy trials.

These application notes provide detailed protocols for determining the antimicrobial susceptibility of a novel investigational agent like this compound using standard laboratory methods. The protocols are based on widely recognized methodologies such as broth microdilution and disk diffusion, which are staples in clinical and research microbiology laboratories.[4][5][6]

Data Presentation: Quantitative Susceptibility Testing Results

Summarizing quantitative data in a structured format is crucial for the clear interpretation and comparison of results. The following tables are examples of how to present MIC data for a novel compound like "this compound."

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Value]1
Staphylococcus aureus (MRSA)ATCC 43300[Insert Value]2
Enterococcus faecalisATCC 29212[Insert Value]2
Enterococcus faecium (VRE)ATCC 51559[Insert Value]>256
Streptococcus pneumoniaeATCC 49619[Insert Value]0.5

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coliATCC 25922[Insert Value]0.015
Klebsiella pneumoniaeATCC 700603[Insert Value]0.03
Pseudomonas aeruginosaATCC 27853[Insert Value]0.5
Acinetobacter baumanniiATCC 19606[Insert Value]1
Neisseria gonorrhoeaeATCC 49226[Insert Value]0.008

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • "this compound" stock solution of known concentration

  • Sterile diluents (e.g., water, DMSO)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Preparation of "this compound" Dilutions:

    • Prepare a series of twofold dilutions of "this compound" in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.03 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well containing the "this compound" dilutions and the growth control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism, as detected by the naked eye.[2]

Broth_Microdilution_Workflow start Start prep_agent Prepare Serial Dilutions of 'this compound' in 96-well plate start->prep_agent inoculate Inoculate Wells with Bacterial Suspension prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination.

Protocol 2: Disk Diffusion Susceptibility Testing

This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism. The agent diffuses into the agar, and the diameter of the zone of growth inhibition is measured.[5][6][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • "this compound" solution of known concentration

  • Bacterial cultures in the logarithmic growth phase

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • Aseptically apply a defined amount of the "this compound" solution to sterile paper disks and allow them to dry completely. The concentration will need to be optimized for the specific compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically place the "this compound"-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement:

    • Measure the diameter of the zones of complete growth inhibition in millimeters.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate Uniformly prep_inoculum->inoculate_plate apply_disks Apply 'this compound'-impregnated Disks to Agar Surface inoculate_plate->apply_disks incubate Incubate Plate (35-37°C, 16-20h) apply_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones end End measure_zones->end Putative_Signaling_Pathway This compound This compound target Bacterial Target (e.g., Enzyme, Ribosome) This compound->target Binds to inhibition Inhibition of Process This compound->inhibition process Essential Cellular Process (e.g., Peptidoglycan Synthesis) target->process Mediates death Bacterial Cell Death or Growth Arrest process->death Leads to inhibition->process Blocks

References

Application Notes and Protocols for Oxysceptrin and Related Bromopyrrole Alkaloids in Marine Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a bromopyrrole alkaloid isolated from marine sponges of the genus Agelas. While specific biological activity data for this compound is limited in publicly available research, it belongs to the well-studied sceptrin family of marine natural products. Sceptrins and related compounds from Agelas sponges have demonstrated a broad range of significant biological activities, including antimicrobial, antiviral, and cytotoxic effects. These properties make them promising candidates for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the potential applications of this compound and its analogues in marine biotechnology. Given the limited specific data on this compound, the protocols and data presented herein are based on established methodologies for related, well-characterized bromopyrrole alkaloids like sceptrin. These notes are intended to serve as a foundational guide for researchers initiating studies on this class of compounds.

Quantitative Data Summary

The following tables summarize the known biological activities of sceptrin, a closely related analogue of this compound. This data provides a benchmark for the potential efficacy of this compound and other related compounds.

Table 1: Antimicrobial Activity of Sceptrin

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL[1]
Bacillus subtilis8 µg/mL[1]
Candida albicans32 µg/mL[1]

Table 2: Cytotoxic Activity of Sceptrin

Human Cancer Cell LineIC50 ValueReference
HCT-116 (Colon)10 µM[2]
A549 (Lung)15 µM[2]
P-388 (Leukemia)5 µg/mL[3]

Experimental Protocols

The following protocols are generalized methods for the extraction, purification, and biological evaluation of bromopyrrole alkaloids from marine sponges. These can be adapted for the specific investigation of this compound.

Protocol 1: Extraction and Purification of Bromopyrrole Alkaloids

This protocol outlines a standard procedure for the isolation of alkaloids like this compound from Agelas sponge biomass.

Materials:

  • Frozen or lyophilized sponge tissue of Agelas sp.

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH2Cl2), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Homogenize the frozen or lyophilized sponge material (100 g) with MeOH (3 x 300 mL) at room temperature.

    • Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (200 mL).

    • Perform sequential liquid-liquid partitioning with CH2Cl2 (3 x 200 mL), EtOAc (3 x 200 mL), and n-BuOH (3 x 200 mL).

    • Concentrate each fraction to dryness in vacuo. The bromopyrrole alkaloids are typically found in the polar fractions (n-BuOH).

  • Chromatographic Purification:

    • Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of CH2Cl2/MeOH.

    • Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing compounds of interest.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with MeOH as the eluent.

    • Final purification is achieved by reversed-phase HPLC on a C18 column with a suitable gradient of acetonitrile/water to yield pure this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Agelas Sponge Biomass CrudeExtract Crude Methanolic Extract Sponge->CrudeExtract MeOH Extraction Partitioning Solvent Partitioning (CH2Cl2, EtOAc, n-BuOH) CrudeExtract->Partitioning BuOH_Fraction n-Butanol Fraction (Enriched Alkaloids) Partitioning->BuOH_Fraction Silica Silica Gel Chromatography BuOH_Fraction->Silica Sephadex Sephadex LH-20 Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Fig. 1: Workflow for the extraction and purification of this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

  • Pure this compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture microbial strains overnight in their respective media.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by eye or with a plate reader.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pure this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G cluster_setup Assay Setup cluster_measurement Viability Measurement cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Adherence (Overnight Incubation) Seed->Adhere Treat Treat with Serial Dilutions of this compound Adhere->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Dissolve Formazan (DMSO) MTT->Formazan Read Read Absorbance (570 nm) Formazan->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Fig. 2: Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, related alkaloids from marine sponges are known to interfere with fundamental cellular processes. Based on the activities of similar compounds, potential signaling pathways that could be investigated for this compound include:

  • Inhibition of Biofilm Formation: Many marine natural products disrupt quorum sensing pathways in bacteria, which are critical for biofilm formation.

  • Induction of Apoptosis: The cytotoxic activity of these compounds in cancer cells may be mediated through the activation of intrinsic or extrinsic apoptotic pathways, involving caspases and Bcl-2 family proteins.

  • Cell Cycle Arrest: Some marine alkaloids have been shown to cause cell cycle arrest at different checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

G cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_anticancer Potential Anticancer Mechanisms This compound This compound Biofilm Inhibition of Biofilm Formation This compound->Biofilm targets Apoptosis Induction of Apoptosis This compound->Apoptosis targets CellCycle Cell Cycle Arrest This compound->CellCycle targets QS Quorum Sensing Disruption Biofilm->QS Caspase Caspase Activation Apoptosis->Caspase

Fig. 3: Postulated mechanisms of action for this compound.

Conclusion

This compound represents a potentially valuable marine natural product for further research and development. While direct biological data is currently scarce, its structural similarity to other bioactive bromopyrrole alkaloids suggests a high probability of interesting antimicrobial and cytotoxic properties. The protocols and data provided in these application notes offer a solid framework for initiating the biological evaluation of this compound and contributing to the growing field of marine biotechnology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oxysceptrin total synthesis. The information is based on established synthetic routes, focusing on potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The total synthesis of this compound is typically achieved through a biomimetic approach, starting from a monomeric pyrrole-imidazole precursor. A key step involves the construction of the central cyclobutane core of the closely related natural product, Sceptrin, via a photochemical [2+2] cycloaddition. This compound is then synthesized from Sceptrin in a two-step oxidation sequence.[1]

Q2: What are the most critical, yield-determining steps in the synthesis of this compound?

A2: The two most critical stages are:

  • The photochemical [2+2] cycloaddition to form the Sceptrin core. The efficiency of this step is highly dependent on the reaction conditions.

  • The two-step oxidation of Sceptrin to this compound . This sequence involves a dihydroxylation followed by an acid-catalyzed rearrangement, and yields can be impacted by side reactions and incomplete conversion.[1]

Q3: Are there alternative methods for the construction of the cyclobutane core?

A3: While the photochemical [2+2] cycloaddition is a common strategy, other methods for cyclobutane synthesis in the context of natural product synthesis include thermal [2+2] cycloadditions of ketenes, transition-metal-catalyzed cycloadditions, and various ring-closing reactions. However, for the specific architecture of Sceptrin and this compound, the photochemical approach has been demonstrated to be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key reaction steps.

Problem 1: Low yield in the photochemical [2+2] cycloaddition to form the Sceptrin core.
  • Possible Cause 1.1: Inefficient photocatalyst or incorrect light source.

    • Solution: The choice of photocatalyst and light source is crucial. For the synthesis of the Sceptrin core, an iridium-based photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, has been shown to be effective. The reaction should be irradiated with a specific wavelength, typically using blue LEDs (around 450 nm). Ensure the light source provides sufficient and even irradiation to the reaction mixture.

  • Possible Cause 1.2: Presence of oxygen.

    • Solution: Oxygen can quench the excited state of the photocatalyst and lead to side reactions. It is essential to thoroughly degas the solvent and reaction mixture before and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solvent for an extended period.

  • Possible Cause 1.3: Suboptimal solvent.

    • Solution: The solvent can significantly influence the reaction's efficiency. While various solvents can be used, polar aprotic solvents like acetonitrile or methanol are often employed. It is recommended to screen a few solvents to find the optimal one for your specific substrate and setup.

  • Possible Cause 1.4: Low concentration of the starting material.

    • Solution: The concentration of the starting material can affect the rate of the desired bimolecular reaction versus unimolecular decomposition or side reactions. If the yield is low, a higher concentration may favor the cycloaddition. However, excessively high concentrations can lead to solubility issues or unwanted side reactions.

Problem 2: Incomplete conversion or formation of side products during the oxidation of Sceptrin to the intermediate diol with peracetic acid.
  • Possible Cause 2.1: Degradation of peracetic acid.

    • Solution: Peracetic acid is a strong oxidant and can be unstable. Use a fresh, standardized solution of peracetic acid for the reaction. Ensure proper storage conditions (cool and dark) to maintain its activity.

  • Possible Cause 2.2: Over-oxidation or side reactions with the 2-aminoimidazole moieties.

    • Solution: The 2-aminoimidazole rings are susceptible to oxidation. To minimize side reactions, the reaction should be performed at a controlled, low temperature (e.g., 0 °C) and monitored closely by TLC or LC-MS to stop the reaction upon consumption of the starting material. The amount of peracetic acid should be carefully controlled; use of a slight excess is typical. Potential side reactions with aromatic amines and peracetic acid can include nitrosation, nitration, and dimerization.[1][2][3][4][5]

Problem 3: Low yield in the final acid-catalyzed rearrangement of the diol to this compound.
  • Possible Cause 3.1: Incomplete reaction or decomposition of the starting material/product.

    • Solution: The acid-catalyzed rearrangement requires careful control of the reaction conditions. The choice of acid, its concentration, and the reaction temperature are critical. Acetic acid is a commonly used acid for this transformation. The reaction should be heated to promote the rearrangement, but excessive heat can lead to decomposition. Monitor the reaction progress closely to determine the optimal reaction time.

  • Possible Cause 3.2: Formation of isomeric byproducts.

    • Solution: The rearrangement may lead to the formation of a mixture of diastereomers.[1] Purification by chromatography (e.g., HPLC) may be necessary to isolate the desired isomer of this compound. Careful optimization of the reaction conditions (solvent, temperature, and acid catalyst) may improve the diastereoselectivity.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound from Sceptrin.

StepStarting MaterialProductReagents and ConditionsYieldReference
DihydroxylationSceptrinIntermediate DiolPeracetic acid in an aqueous medium50%[1]
Acid-Catalyzed RearrangementIntermediate DiolThis compoundAcetic acid with heating64%[1]
Overall Sceptrin This compound Two-step sequence 32% [1]

Experimental Protocols

Synthesis of this compound from Sceptrin [1]

Step 1: Dihydroxylation of Sceptrin

  • To a solution of Sceptrin in a suitable solvent (e.g., a mixture of water and a co-solvent to aid solubility), add a solution of peracetic acid (typically a slight excess) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the intermediate diol.

Step 2: Acid-Catalyzed Rearrangement to this compound

  • Dissolve the intermediate diol in acetic acid.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or HPLC to yield this compound as a 1:1 mixture of diastereomers.

Visualizations

Oxysceptrin_Synthesis_Workflow Sceptrin Sceptrin Diol Intermediate Diol Sceptrin->Diol Peracetic Acid This compound This compound Diol->this compound Acetic Acid, Heat

Caption: Synthetic pathway from Sceptrin to this compound.

Troubleshooting_Logic cluster_cycloaddition Photochemical [2+2] Cycloaddition cluster_oxidation Sceptrin Oxidation cluster_rearrangement Diol Rearrangement LowYield_C Low Yield Cause1_C Incorrect Photocatalyst/Light LowYield_C->Cause1_C Cause2_C Oxygen Presence LowYield_C->Cause2_C Cause3_C Suboptimal Solvent LowYield_C->Cause3_C LowYield_O Low Yield/Side Products Cause1_O Peracetic Acid Degradation LowYield_O->Cause1_O Cause2_O Over-oxidation LowYield_O->Cause2_O LowYield_R Low Yield Cause1_R Incomplete Reaction LowYield_R->Cause1_R Cause2_R Decomposition LowYield_R->Cause2_R

Caption: Troubleshooting logic for key synthetic steps.

References

Technical Support Center: Purification of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of marine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of isolating these valuable natural products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of marine alkaloids.

Chromatography Issues

High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are central to alkaloid purification, but they can present several challenges.

Problem: Poor Peak Resolution or Tailing Peaks

Poorly resolved or tailing peaks are common issues in the chromatography of alkaloids, which can be caused by a variety of factors related to the column, mobile phase, or the alkaloids themselves.

ParameterPotential CauseRecommended SolutionExpected Outcome
Mobile Phase pH Inappropriate pH causing ionization of alkaloids.Adjust the mobile phase pH to suppress the ionization of the alkaloids. For basic alkaloids, a higher pH (e.g., pH 8) can be used. For acidic impurities, a lower pH (e.g., pH 3) may be beneficial.[1]Sharper, more symmetrical peaks.
Column Choice Use of a standard silica column with highly basic alkaloids.Switch to a C18 reversed-phase column or use a column specifically designed for basic compounds.Reduced peak tailing and improved resolution.
Mobile Phase Additives Silanol interactions on the column surface.Add an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to block surface silanols.[1]Improved peak shape and efficiency.[1]
Sample Overload Injecting too concentrated a sample.Dilute the sample before injection.Symmetrical peaks and better resolution.
Column Contamination Accumulation of impurities on the column.Wash the column with a strong solvent or replace it if necessary.Restoration of column performance.

Problem: Low Yield of Purified Alkaloid

Low recovery of the target alkaloid is a significant challenge that can impact the feasibility of a purification process.

ParameterPotential CauseRecommended SolutionExpected Outcome
Extraction Inefficiency The chosen solvent is not optimal for the target alkaloid.Experiment with a range of solvents with varying polarities. Acidified water or alcohol is often effective for extracting alkaloid salts.[2]Increased extraction efficiency and higher initial yield.
Irreversible Adsorption Strong binding of the alkaloid to the stationary phase (e.g., silica gel).Consider using a different stationary phase like alumina or a polymer-based resin. High-Speed Counter-Current Chromatography (HSCCC) can also eliminate this issue as it is a liquid-liquid technique.[3]Higher recovery of the target compound.
Degradation The alkaloid is unstable under the purification conditions (e.g., pH, temperature).Perform purification at a lower temperature and use buffers to maintain a stable pH.Preservation of the alkaloid's structure and activity.
Incomplete Elution The mobile phase is not strong enough to elute the alkaloid from the column.Increase the solvent strength of the mobile phase in a stepwise or gradient manner.Complete elution of the target alkaloid from the column.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have during their experiments.

Q1: How can I effectively separate a complex mixture of structurally similar marine alkaloids?

A1: Separating structurally similar alkaloids is a common challenge. A multi-step approach combining different chromatographic techniques is often necessary.[4]

  • Initial Fractionation: Start with a broader separation technique like silica gel column chromatography with a gradient elution to separate the crude extract into fractions of differing polarity.[3][4]

  • High-Resolution Separation: Employ a high-resolution technique like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC on the fractions. HSCCC is particularly effective as it minimizes irreversible adsorption.[3]

  • Method Optimization: For HSCCC, the selection of the two-phase solvent system is critical. The partition coefficient (K) of the target compounds should be between 0.5 and 2.0 for optimal separation.[4] A common solvent system for alkaloids is a combination of dichloromethane, methanol, and water.[3][4]

Q2: What is the best way to extract alkaloids from a marine organism to maximize yield?

A2: The choice of extraction method depends on the properties of the target alkaloids.

  • Acid-Base Extraction: This is a classic and effective method. The raw material is first treated with an acidic solution (e.g., dilute HCl or H2SO4) to convert the alkaloids into their salt form, which is soluble in water. The aqueous extract is then washed with an organic solvent to remove neutral and acidic impurities. Finally, the aqueous layer is basified (e.g., with NH4OH) to liberate the free alkaloid bases, which can then be extracted with an organic solvent like chloroform or dichloromethane.[3][4]

  • Solvent Extraction: Direct extraction with organic solvents such as methanol or ethanol can also be used. These solvents can dissolve both free alkaloids and their salts.[2][5] However, this method may also extract more impurities.

Q3: My purified alkaloid appears to be degrading over time. How can I improve its stability?

A3: Alkaloid stability can be affected by factors like pH, light, and temperature.

  • pH Control: Store the purified alkaloid in a buffered solution at a pH where it is most stable.

  • Light Protection: Store samples in amber vials or in the dark to prevent photodegradation.

  • Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation processes.[3]

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Marine Alkaloids

This protocol describes a general method for the extraction of alkaloids from marine invertebrate or algal samples.

  • Sample Preparation: Lyophilize and grind the biological material to a fine powder.

  • Acidification: Suspend the powdered material in a dilute acid solution (e.g., 1-5% HCl or acetic acid in water) and stir for several hours.

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid residue.

  • Defatting: Wash the acidic extract with a nonpolar organic solvent (e.g., hexane or petroleum ether) in a separatory funnel to remove lipids and other nonpolar impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous extract to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This will convert the alkaloid salts to their free base form.

  • Extraction of Free Base: Extract the basified aqueous solution multiple times with a polar organic solvent (e.g., dichloromethane or chloroform).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of a Marine Alkaloid using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the steps for purifying a target alkaloid from a crude extract using HSCCC.

  • Solvent System Selection:

    • Prepare several two-phase solvent systems (e.g., different ratios of chloroform-methanol-water).

    • Determine the partition coefficient (K) of the target alkaloid in each system by dissolving a small amount of the crude extract in the solvent system, allowing the phases to separate, and analyzing the concentration of the alkaloid in each phase by HPLC. Aim for a K value between 0.5 and 2.0.

  • HSCCC Instrument Preparation:

    • Fill the entire column with the stationary phase (the upper or lower phase, depending on the mode of operation).

    • Pump the mobile phase into the column at a specific flow rate while the column is rotating at a set speed.

  • Sample Injection: Once the hydrodynamic equilibrium is reached (i.e., the mobile phase is eluting from the column outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified alkaloid.

  • Post-Processing: Combine the pure fractions and evaporate the solvent to obtain the purified alkaloid.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Marine Organism (e.g., Sponge, Alga) extraction Acid-Base Extraction or Solvent Extraction start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions of Varying Polarity column_chromatography->fractions hsccc High-Speed Counter-Current Chromatography (HSCCC) fractions->hsccc hplc Preparative HPLC fractions->hplc pure_alkaloid Pure Marine Alkaloid hsccc->pure_alkaloid hplc->pure_alkaloid analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) pure_alkaloid->analysis

Caption: General experimental workflow for the purification of marine alkaloids.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_yield Low Yield/Recovery start Chromatographic Problem Observed peak_tailing Peak Tailing or Broadening? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift low_yield Low Recovery of Target Alkaloid? start->low_yield check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes change_column Use Alkaloid-Specific Column check_ph->change_column Still Tailing add_modifier Add Amine Modifier to Mobile Phase change_column->add_modifier Still Tailing check_flow_rate Verify Pump Flow Rate rt_shift->check_flow_rate Yes check_leaks Check for System Leaks check_flow_rate->check_leaks Flow Rate OK check_column_temp Ensure Stable Column Temperature check_leaks->check_column_temp No Leaks optimize_extraction Optimize Extraction Solvent/Method low_yield->optimize_extraction Yes change_stationary_phase Consider Different Stationary Phase optimize_extraction->change_stationary_phase Yield Still Low check_stability Investigate Alkaloid Stability change_stationary_phase->check_stability Yield Still Low

Caption: Troubleshooting logic for common chromatography issues in alkaloid purification.

References

Technical Support Center: Oxysceptrin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxysceptrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the solubility of this compound for successful biological assays.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers often encounter challenges with the solubility of marine natural products like this compound. The following guide provides a systematic approach to troubleshoot and optimize the dissolution of this compound for your experiments.

Initial Solvent Selection and Preparation

Based on studies with the closely related compound, sceptrin, which has been successfully used in cell-based motility assays, the recommended starting solvent is dimethyl sulfoxide (DMSO).

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture grade
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Working Concentration Dilute the stock solution in your final assay buffer. Critically, ensure the final DMSO concentration in your assay does not exceed 0.5% , as higher concentrations can be toxic to cells and interfere with assay results.

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target stock concentration.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles. If particulates remain, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes and carefully transfer the supernatant to a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound for Biological Assays

G start Start: Dry this compound Powder weigh Weigh this compound start->weigh add_dmso Add 100% DMSO for Stock Solution weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Particulates dissolve->check_solubility centrifuge Centrifuge to Pellet Undissolved Compound check_solubility->centrifuge Particulates Present store Store Stock Solution at -20°C / -80°C check_solubility->store Fully Dissolved transfer Transfer Supernatant to New Tube centrifuge->transfer transfer->store dilute Dilute Stock in Assay Buffer (Final DMSO <0.5%) store->dilute end Ready for Biological Assay dilute->end

Figure 1. Workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO, even after vortexing and sonication. What should I do?

A1: If you are still observing undissolved particles after following the standard protocol, consider these steps:

  • Gentle Warming: Briefly warm the solution to 37°C. Be cautious, as prolonged heating can degrade the compound.

  • Alternative Solvents: For cell-free assays, you could explore other organic solvents such as ethanol or methanol. However, for cell-based assays, these are generally more toxic than DMSO. Always perform a solvent tolerance test with your specific cell line.

  • Purity Check: Verify the purity of your this compound sample. Impurities can sometimes affect solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are some strategies:

  • Pluronic F-68: Add a non-ionic surfactant like Pluronic F-68 to your aqueous buffer at a low concentration (e.g., 0.01-0.1%). This can help to keep the compound in solution.

  • Serum in Media: If your assay medium contains serum (e.g., FBS), the proteins in the serum can help to solubilize hydrophobic compounds. Try adding the diluted this compound to the complete, serum-containing medium.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the DMSO stock into a small volume of your assay buffer, mix well, and then add this intermediate dilution to the final volume.

Q3: What is the known mechanism of action for this compound and its analogs, and how might this influence my assay design?

A3: Sceptrin, a close analog of this compound, has been shown to inhibit cell motility in various cancer cell lines.[1][2][3] The proposed mechanism involves the direct binding to monomeric actin, which in turn affects the dynamics of the actin cytoskeleton.[2][3] This disruption of the cell's motility machinery is a key factor in its biological activity.

When designing your assays, consider that this compound likely perturbs signaling pathways that regulate the actin cytoskeleton. Key players in these pathways include Rho family GTPases (Rho, Rac, and Cdc42), which are master regulators of actin organization and cell contraction.

Signaling Pathway: this compound's Putative Effect on Cell Motility

The diagram below illustrates the general signaling pathway for cell motility and the likely point of intervention for this compound based on the activity of sceptrin.

G cluster_stimulus External Stimulus (e.g., Growth Factor) cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_cytoskeleton Actin Cytoskeleton Dynamics stimulus Stimulus receptor Receptor Activation stimulus->receptor rho_gtpases Rho GTPases (Rho, Rac, Cdc42) receptor->rho_gtpases actin_regulators Actin Regulatory Proteins rho_gtpases->actin_regulators g_actin G-actin (Monomers) actin_regulators->g_actin f_actin F-actin (Filaments) (Stress Fibers, Lamellipodia) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization cell_motility Cell Motility / Contraction f_actin->cell_motility This compound This compound This compound->g_actin Binds to and Sequesters

References

Optimizing Cell Viability Assays for Oxysceptrin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays with Oxysceptrin, a bioactive compound derived from marine sponges. Given the unique properties of natural compounds, this guide addresses specific challenges to ensure accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best initial cell viability assay to use for this compound?

A: For a novel compound of marine origin like this compound, it is recommended to start with an ATP-based luminescent assay (e.g., CellTiter-Glo®). These assays directly measure the ATP of viable cells, which is a robust marker of cell health.[1][2] Unlike tetrazolium-based assays (MTT, MTS), ATP assays are less susceptible to interference from compounds that alter cellular metabolic activity or have inherent color.[1]

Q2: How should I properly dissolve and handle this compound for my experiments?

A: The solubility and stability of marine-derived compounds can be challenging.[3][4] It is crucial to determine the optimal solvent for this compound (commonly DMSO) and prepare concentrated stock solutions. When diluting into your culture medium, ensure the final solvent concentration (e.g., DMSO) is low (<0.5%) and consistent across all wells, including vehicle controls, as solvents can have cytotoxic effects.[5] Always check for precipitation after dilution into the aqueous culture medium.

Q3: My MTT/MTS assay results show increased signal at high concentrations of this compound. What could be the cause?

A: This paradoxical result can arise from several factors:

  • Direct Chemical Reduction: this compound may have reducing properties that chemically convert the tetrazolium salt (MTT/MTS) to formazan, independent of cellular enzymatic activity. This leads to a false-positive signal for viability.

  • Compound Color: If this compound has a color that absorbs light at the same wavelength as formazan (around 490-570 nm), it can artificially inflate the absorbance reading.[6]

  • Altered Metabolism: The compound might induce a metabolic burst in cells before death, increasing the activity of mitochondrial dehydrogenases and thus formazan production.

Q4: Why are my ATP assay results different from my MTT/MTS results?

A: Discrepancies are common and often informative. MTT/MTS assays measure metabolic activity via mitochondrial dehydrogenases, while ATP assays measure total ATP content as a marker of viability.[1][6][7] A compound like this compound could inhibit mitochondrial function without immediately depleting ATP pools, or vice-versa. For instance, if this compound is a potent mitochondrial toxin, you would see a rapid drop in the MTT/MTS signal, which might precede the drop in ATP levels. Such discrepancies can provide initial insights into the compound's mechanism of action.

Q5: How can I test if this compound is directly interfering with my assay?

A: It is essential to run a cell-free control. Prepare wells with your highest concentration of this compound in culture medium but without any cells. Add the assay reagent (MTT, MTS, or ATP reagent) and measure the signal. Any signal generated in these cell-free wells is due to direct interference and should be subtracted from your experimental values.

Q6: What is the optimal treatment duration and cell density for this compound experiments?

A: These parameters must be determined empirically for each cell line. It is recommended to perform both time-course (e.g., 24, 48, 72 hours) and cell-seeding density experiments.[8] The goal is to find a time point and cell density where untreated control cells are in the exponential growth phase and the assay provides a robust signal-to-background ratio.[9]

Q7: What essential controls must be included in my assay plate?

A: A well-designed experiment should always include:

  • Untreated Cells: Baseline for 100% viability.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration.

  • Positive Control: A known cytotoxic agent to ensure the assay can detect cell death.

  • Medium-Only Blank: Culture medium without cells to determine background absorbance/luminescence.[7]

  • Compound Interference Control: Medium with the compound but no cells to check for direct assay interference.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding, edge effects on the plate, compound precipitation, incomplete formazan solubilization (MTT assay).Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate. Visually inspect wells for precipitation after adding this compound. For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing.
Low Signal or Poor Dynamic Range Cell number is too low, incubation time is too short, incorrect wavelength used for measurement, assay reagent is degraded.Optimize cell seeding density and reagent incubation time (typically 1-4 hours for MTT/MTS).[1] Confirm the correct filter settings on the plate reader. Use fresh or properly stored assay reagents.
Unexpected Dose-Response Curve Compound instability in media, compound precipitation at high concentrations, complex biological response (e.g., hormesis), direct assay interference.Check the stability of this compound in culture media over the experiment's duration.[3][4] Perform solubility tests. Run cell-free interference controls. Consider if the compound induces protective mechanisms like autophagy at low doses.[10][11]
Discrepancy Between Assays The compound affects different cellular processes measured by each assay (e.g., metabolism vs. membrane integrity vs. ATP levels).This is often a real biological result. Use multiple, mechanistically distinct assays to build a comprehensive picture of this compound's effect. For example, complement a metabolic assay (MTT) with a cytotoxicity assay (LDH release) and an apoptosis assay (caspase activity).
Compound Precipitation in Wells Poor solubility of this compound in aqueous culture medium.Decrease the highest tested concentration. Increase the concentration of the stock solution to minimize the volume added to the well. Consider using solubilizing agents like cyclodextrins, but test their effects on cells first.[12]

Section 3: Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol is adapted from standard procedures and includes modifications for natural compounds.[6][7]

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[1] Mix thoroughly by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol provides a more direct measure of cell viability and is less prone to compound interference.[1][9]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[1]

  • Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[2]

  • Measurement: Measure luminescence using a plate luminometer.

Section 4: Visualizations and Workflows

Hypothesized Signaling Pathway for this compound

Oxysceptrin_Pathway This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros Induces mito Mitochondrial Dysfunction ros->mito Causes autophagy Autophagy Induction (LC3-II ↑) ros->autophagy Triggers apoptosis Apoptosis (Caspase-3 Activation) mito->apoptosis Initiates death Cell Death autophagy->death Contributes to apoptosis->death Leads to Experimental_Workflow A 1. Cell Seeding (Optimize Density) B 2. Treatment (this compound Dilutions) A->B C 3. Incubation (Time-Course) B->C D 4. Add Assay Reagent (e.g., ATP Lysis Buffer) C->D E 5. Read Signal (Luminescence/Absorbance) D->E F 6. Data Analysis (Calculate IC50) E->F Troubleshooting_Flowchart start Unexpected Result (e.g., High Variability, Low Signal) q1 Is compound soluble in media? start->q1 fix_sol Action: Re-evaluate solvent/ concentration. Check for precipitate. q1->fix_sol No q2 Does compound interfere with assay reagent? q1->q2 Yes sol_yes Yes sol_no No fix_int Action: Run cell-free controls and subtract background. Consider switching assays (e.g., MTT to ATP). q2->fix_int Yes q3 Are assay parameters (cell #, time) optimized? q2->q3 No int_yes Yes int_no No fix_opt Action: Perform cell titration and time-course experiments to find optimal window. q3->fix_opt No end Result is likely a complex biological effect. Investigate mechanism (e.g., apoptosis, autophagy). q3->end Yes opt_yes Yes opt_no No

References

Navigating the Challenges of Oxysceptrin Synthesis at Scale: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of Oxysceptrin and related pyrrole-imidazole alkaloids, the transition from laboratory-scale synthesis to larger-scale production can be fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common problems encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common overarching challenges when scaling up the synthesis of dimeric pyrrole-imidazole alkaloids like this compound?

A1: The primary challenges encountered during the scale-up of syntheses for complex natural products like this compound often revolve around several key areas:

  • Maintaining Yield and Purity: Reactions that perform well at the milligram scale may see a significant decrease in yield and purity at the gram scale or larger. This can be due to issues with heat and mass transfer, mixing inefficiencies, and the amplification of minor side reactions.

  • Intermediate Instability: Many intermediates in the synthesis of pyrrole-imidazole alkaloids are sensitive and prone to degradation.[1] Handling and purifying these fragile molecules on a larger scale can lead to significant material loss.

  • Reagent Stoichiometry and Addition: The optimal stoichiometry and rate of addition for reagents can change upon scale-up. What works for a small flask may not be directly transferable to a large reactor.

  • Purification and Isolation: Chromatographic purification methods that are effective at the lab bench can become cumbersome, expensive, and less efficient at larger scales. Issues like solvent consumption, throughput, and finding suitable stationary phases for large columns are common. The Baran synthesis of sceptrin notably avoids chromatography, which is a significant advantage for scale-up.[2]

  • Crystallization and Polymorphism: As the scale increases, unexpected changes in crystalline form (polymorphism) can occur, which may affect the physical properties and stability of the product.[3]

Q2: My reaction yield for the dimerization step to form the cyclobutane core is significantly lower upon scale-up. What could be the cause?

A2: The formation of the cyclobutane core, a key step in the synthesis of sceptrin and by extension this compound, can be sensitive to reaction conditions. A decrease in yield upon scale-up could be attributed to:

  • Inefficient Mixing: In larger reaction vessels, achieving homogeneous mixing is more challenging. This can lead to localized high concentrations of reactants, promoting side reactions.

  • Temperature Gradients: Poor heat dissipation in large reactors can create hot spots, leading to thermal decomposition of sensitive starting materials or intermediates.

  • Photochemical Reactions: If the dimerization is a photochemical [2+2] cycloaddition, the path length of light through the reaction mixture becomes a critical factor. The concentration of the reactants may need to be adjusted to ensure sufficient light penetration.

Q3: I am observing the formation of new, unexpected byproducts in my scaled-up reaction. How can I identify and mitigate them?

A3: The appearance of new byproducts is a common scale-up issue. To address this:

  • Thorough Characterization: Isolate the byproducts using techniques like preparative HPLC and characterize them fully using NMR, mass spectrometry, and other analytical methods.

  • Mechanistic Analysis: Understanding the structure of the byproducts can provide clues about the side reactions occurring. For example, the presence of oligomeric materials might suggest issues with reactant concentration or temperature control.

  • Process Parameter Optimization: Once the side reactions are understood, you can adjust process parameters to minimize them. This could involve changing the solvent, temperature, reaction time, or the order of reagent addition.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common problems encountered during the scale-up of this compound synthesis, with a focus on key reaction steps.

Problem Potential Cause Suggested Solution Experimental Protocol Reference
Low yield in the synthesis of the hymenidin precursor. Incomplete reaction or degradation of starting materials.The synthesis of hymenidin can be achieved via an imidazo[1,2-a]pyrimidine intermediate, which is amenable to scale-up. Ensure complete conversion by monitoring the reaction by TLC or LC-MS. If degradation is observed, consider lowering the reaction temperature or using milder reagents.Rasapalli, S., et al. (2013). Org. Biomol. Chem., 11(25), 4133-4137.
Formation of regioisomers during the halogenation of the pyrrole ring. Non-selective halogenation conditions.A chemo- and regioselective halogenation method is crucial. The Baran synthesis utilizes a specific protocol to achieve the desired regioselectivity, which has been demonstrated on a preparative scale.Baran, P. S., et al. (2004). J. Am. Chem. Soc., 126(12), 3726-3727.
Difficulty in purifying the dimeric cyclobutane intermediate. The intermediate is a viscous oil or is difficult to crystallize.The Baran synthesis of sceptrin was designed to avoid chromatographic purification.[2] Intermediates were often purified by trituration or precipitation. If chromatography is unavoidable, consider using a different solvent system or a high-performance flash chromatography system for better separation on a larger scale.Baran, P. S., et al. (2007). J. Am. Chem. Soc., 129(15), 4762-4775.
Low conversion of sceptrin to ageliferin (a related dimeric alkaloid). Suboptimal reaction conditions for the rearrangement.The conversion of sceptrin to ageliferin has been achieved in gram quantities using microwave heating. The reaction time and temperature are critical parameters. For scale-up, a continuous flow reactor with precise temperature control could be explored to improve efficiency and safety.O'Malley, D. P., et al. (2007). Angew. Chem. Int. Ed., 46(15), 2674-2677. (See Supporting Information for details)

Experimental Protocols

Protocol 1: Scaleable Synthesis of Hymenidin Precursor

A synthetic route amenable to scale-up for hymenidin, a precursor to sceptrin, involves the use of an imidazo[1,2-a]pyrimidine derivative. This approach avoids expensive guanidine reagents and laborious olefination reactions. For detailed experimental procedures, please refer to:

  • Rasapalli, S., Kumbam, V., Dhawane, A. N., Golen, J. A., Lovely, C. J., & Rheingold, A. L. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry, 11(25), 4133-4137. The supplementary information of this article provides detailed experimental procedures.[3]

Protocol 2: Preparative Scale Synthesis of (±)-Sceptrin

The total synthesis of (±)-sceptrin has been reported on a scale of over 350 mg without the need for chromatographic purification.[4] Key steps include an oxaquadricyclane rearrangement, a chemo- and regioselective halogenation, and a mild 2-aminoimidazole formation. For the detailed experimental protocol, please refer to:

  • Baran, P. S., Zografos, A. L., & O'Malley, D. P. (2004). Short total synthesis of (±)-sceptrin. Journal of the American Chemical Society, 126(12), 3726-3727.[2]

Visualizing the Synthesis and Potential Pitfalls

Diagram 1: Simplified Synthetic Workflow for Sceptrin

G cluster_0 Precursor Synthesis cluster_1 Dimerization and Core Formation cluster_2 Final Product Formation cluster_3 Potential Scale-up Issues A Pyrrole Derivative C Hymenidin Monomer A->C B Imidazole Precursor B->C D [2+2] Cycloaddition C->D E Cyclobutane Core D->E P1 Low Yield D->P1 F Functional Group Manipulation E->F P3 Purification Difficulty E->P3 G Sceptrin F->G P2 Byproduct Formation F->P2

Caption: A high-level overview of the synthetic workflow for Sceptrin, highlighting key stages and potential scale-up challenges.

Diagram 2: Troubleshooting Logic for Reduced Yield in Dimerization

G Start Reduced Yield in Dimerization Step Q1 Is the reaction mixture homogeneous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the temperature uniform? A1_Yes->Q2 Sol1 Improve stirring efficiency. Consider a different reactor design. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is it a photochemical reaction? A2_Yes->Q3 Sol2 Improve heat transfer. Use a jacketed reactor or a cooling bath. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize reactant concentration for light penetration. Consider a flow reactor setup. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: A decision tree to troubleshoot and address common causes of reduced yield during the dimerization step in this compound synthesis.

References

Technical Support Center: Stability of Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxysceptrin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: No stability data is available for this compound. Where do I start?

When working with a novel compound like this compound, a systematic approach to determining its stability is crucial. This compound belongs to the pyrrole-imidazole alkaloids, a class of marine natural products.[1][2] While specific data on this compound is limited, you can begin by conducting forced degradation studies. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4]

Troubleshooting Steps:

  • Literature Review: Research the stability of related pyrrole-imidazole alkaloids to get an initial idea of potential liabilities.

  • Forced Degradation Studies: Subject a solution of this compound to a range of stress conditions to induce degradation. This is a standard approach in pharmaceutical development.[3][4]

  • Analytical Method Development: Develop a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify this compound and its potential degradants.[5][6][7]

FAQ 2: How do I perform a forced degradation study for this compound?

Forced degradation studies involve exposing the compound to conditions more severe than its intended storage to accelerate degradation.[4] According to the International Conference on Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[3]

Troubleshooting Common Issues in Forced Degradation Studies:

  • Issue: No degradation is observed.

    • Solution: Increase the severity of the stress condition (e.g., higher temperature, more concentrated acid/base, longer exposure time). However, be mindful that overly harsh conditions might lead to degradation pathways not relevant to real-world storage.

  • Issue: The compound degrades too quickly.

    • Solution: Reduce the severity of the stress condition. For time-point studies, take samples at earlier intervals.

  • Issue: Poor peak shape or resolution in chromatography.

    • Solution: Optimize your HPLC/LC-MS method. This may involve changing the column, mobile phase composition, gradient, or pH.

The following diagram illustrates a general workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis A Prepare Stock Solution of this compound B Select Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (UV/Vis light) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Analyze by HPLC/LC-MS H->I J Identify & Quantify Degradants I->J

A general workflow for conducting forced degradation studies.
FAQ 3: What are the best solvents for preparing stock solutions of this compound?

The choice of solvent is critical for both experimental use and long-term storage. Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of compounds for in vitro studies due to its ability to dissolve both polar and nonpolar substances.[8] However, its own stability and potential to affect experimental results should be considered.[8]

Recommended Solvents for Initial Screening:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Protic Polar Solvents: Ethanol, Methanol

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

Troubleshooting Solvent-Related Problems:

  • Issue: this compound is not dissolving.

    • Solution: Try gentle heating or sonication. If solubility is still low, consider a different solvent or a co-solvent system.

  • Issue: The solvent is interfering with the assay.

    • Solution: Run a solvent blank (solvent without the compound) to check for interference. If interference is observed, you may need to find an alternative solvent or dilute the sample.

  • Issue: The compound appears unstable in the chosen solvent.

    • Solution: This is the purpose of the stability study. If instability is observed, characterize the degradation and consider alternative solvents for long-term storage. For aqueous solutions, pH can be a critical factor in stability.

FAQ 4: How should I present the stability data for this compound?

Clear and concise data presentation is essential. A tabular format is highly recommended for comparing the stability of this compound across different conditions.

Table 1: Example Stability Data Summary for this compound

Solvent SystemTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% RecoveryDegradants Observed
DMSO25010001000100None
24100099599.5None
48100098998.9Degradant 1
Methanol25010001000100None
24100095095.0Degradant 2
48100090290.2Degradant 2, 3
PBS (pH 7.4)370100100100None
21008585.0Degradant 4
81006262.0Degradant 4, 5

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Organic Solvent
  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system to determine the initial concentration and purity.

  • Storage: Store the stock solution under the desired temperature conditions (e.g., room temperature, 4°C, -20°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it using the same HPLC/LC-MS method.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area to calculate the percentage of the compound remaining. Analyze any new peaks that appear as potential degradation products.

The logical relationship for troubleshooting this protocol is outlined below.

Troubleshooting Logic Start Start Stability Experiment Problem Problem Encountered? Start->Problem CheckSolubility Is the compound fully dissolved? Problem->CheckSolubility Yes Proceed Proceed with Experiment Problem->Proceed No CheckMethod Is the analytical method validated? CheckSolubility->CheckMethod Yes AdjustSolvent Try alternative solvent or co-solvent system CheckSolubility->AdjustSolvent No CheckDegradation Is degradation occurring as expected? CheckMethod->CheckDegradation Yes DevelopMethod Develop/optimize HPLC method CheckMethod->DevelopMethod No AdjustConditions Adjust stress conditions CheckDegradation->AdjustConditions No CheckDegradation->Proceed Yes AdjustSolvent->Start DevelopMethod->Start AdjustConditions->Start

A logical diagram for troubleshooting common experimental issues.

References

Technical Support Center: Oxysceptrin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing and handling oxysceptrin to minimize degradation and ensure the integrity of your research material. The information provided is based on general knowledge of marine alkaloids and related chemical compounds, as specific stability studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical nature of related pyrrole-imidazole alkaloids, the primary factors that can lead to the degradation of this compound are expected to be:

  • Temperature: Many complex natural products are sensitive to heat. Sceptrin, a closely related alkaloid, is known to be thermally unstable.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation in complex organic molecules.

  • pH: The stability of compounds with amine and amide functionalities, such as this compound, is often pH-dependent. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions.

  • Oxidation: The intricate structure of this compound may be susceptible to oxidation, especially if exposed to air for prolonged periods.

  • Solvent: The choice of solvent can influence the stability of a compound. Protic solvents or those containing impurities could potentially react with this compound.

Q2: What are the recommended short-term and long-term storage conditions for solid this compound?

A2: While specific data for this compound is unavailable, the following general recommendations for the storage of sensitive natural products should be followed:

Storage DurationTemperatureConditionsRationale
Short-Term (days to weeks) 2-8°CIn a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).To reduce the rate of potential degradation reactions. The opaque container protects from light, and the inert atmosphere minimizes oxidation.
Long-Term (months to years) -20°C or -80°CIn a tightly sealed, opaque container, preferably under an inert atmosphere. Aliquoting is recommended to avoid multiple freeze-thaw cycles.To significantly slow down chemical degradation over extended periods.

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If temporary storage in solution is necessary, the following guidelines should be observed:

SolventTemperatureDurationConditions
Anhydrous aprotic solvents (e.g., DMSO, DMF)-80°CUp to 6 months (general guideline)Store in small aliquots in tightly sealed, opaque vials under an inert atmosphere.
Anhydrous aprotic solvents (e.g., DMSO, DMF)-20°CUp to 1 month (general guideline)Store in small aliquots in tightly sealed, opaque vials under an inert atmosphere.

Note: It is crucial to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Q4: I've noticed a change in the color/consistency of my solid this compound sample. What should I do?

A4: A change in physical appearance (e.g., color change from off-white to yellow or brown, clumping) can be an indicator of degradation. It is recommended to:

  • Cease using the material in critical experiments.

  • Perform an analytical check to assess the purity of the sample. Techniques such as HPLC or LC-MS can be used to detect the presence of degradation products.

  • If degradation is confirmed, the material should be discarded, and a fresh sample should be obtained.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock.1. Prepare a fresh stock solution from solid material that has been stored correctly. 2. Analyze the old stock solution for purity using HPLC or LC-MS. 3. Review storage and handling procedures for the stock solution.
Loss of biological activity Degradation of this compound.1. Confirm the biological activity of a freshly prepared sample. 2. If possible, analyze the sample for chemical integrity. 3. Ensure that the experimental conditions (e.g., buffer pH, temperature) are not causing rapid degradation of the compound.
Appearance of unexpected peaks in analytical chromatograms Degradation of the sample during storage or sample preparation.1. Review the storage conditions of the solid sample and any solutions. 2. Investigate the stability of this compound under the analytical conditions (e.g., mobile phase pH, temperature). 3. Use freshly prepared samples for analysis whenever possible.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Given Solvent

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the desired high-purity, anhydrous solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into multiple small, opaque vials.

    • Store the vials under the desired temperature conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Analyze the sample immediately using a validated stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance and increase of any new peaks, which may represent degradation products.

Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is a common starting point for the analysis of polar organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has significant absorbance, or MS detection for higher sensitivity and identification of degradation products.

Visualizations

G Logical Workflow for Investigating this compound Degradation cluster_storage Storage Conditions cluster_factors Potential Degradation Factors cluster_analysis Analysis cluster_outcome Outcome Solid_Sample Solid this compound Purity_Check Purity Assessment (e.g., HPLC, LC-MS) Solid_Sample->Purity_Check Solution_Sample This compound in Solution Solution_Sample->Purity_Check Temperature Temperature Degradation_Monitoring Monitor for Degradation Products Temperature->Degradation_Monitoring Light Light Light->Degradation_Monitoring pH pH pH->Degradation_Monitoring Oxidation Oxidation Oxidation->Degradation_Monitoring Solvent Solvent Solvent->Degradation_Monitoring Purity_Check->Temperature Purity_Check->Light Purity_Check->pH Purity_Check->Oxidation Purity_Check->Solvent Stable Stable Degradation_Monitoring->Stable Degraded Degraded Degradation_Monitoring->Degraded

Caption: Workflow for investigating potential degradation of this compound.

G Decision Tree for Handling Suspected this compound Degradation Start Suspected Degradation (e.g., color change, inconsistent results) Check_Storage Review Storage Conditions (Temp, Light, Time) Start->Check_Storage Fresh_Stock Prepare Fresh Stock Solution Start->Fresh_Stock Analyze_Sample Analyze Sample Purity (HPLC, LC-MS) Check_Storage->Analyze_Sample Compare_Results Compare Results with Fresh Stock Analyze_Sample->Compare_Results Fresh_Stock->Compare_Results Degradation_Confirmed Degradation Confirmed Compare_Results->Degradation_Confirmed Discard_Sample Discard Old Sample Degradation_Confirmed->Discard_Sample Yes No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting decision tree for suspected this compound degradation.

troubleshooting inconsistent results in Oxysceptrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxysceptrin in their experiments. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: Proper storage and handling are critical for maintaining the stability and activity of this compound. We recommend the following:

  • Solid Form: Store at -20°C, desiccated and protected from light. Under these conditions, the solid compound is stable for up to 12 months.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution to the final experimental concentration immediately before use. Do not store working solutions for extended periods.

Q2: My experimental results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results in cell-based assays can arise from several factors.[1][2] Common sources of variability include:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to this compound.[3][4]

  • Reagent Preparation and Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and inaccurate dilutions can lead to variations in the effective concentration of this compound.[5]

  • Assay Protocol: Minor deviations in incubation times, washing steps, or reagent addition can introduce variability.[3]

  • Instrument Performance: Ensure that plate readers, liquid handlers, and other equipment are properly calibrated and maintained.[6]

Q3: How can I minimize variability in my cell-based assays with this compound?

A3: To improve the reproducibility of your experiments, consider the following best practices:

  • Standardize Cell Culture: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of serum and media for a set of experiments.[4]

  • Consistent Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a single, validated stock aliquot.

  • Detailed Protocol Adherence: Follow a standardized, written protocol meticulously. Pay close attention to timing and volumes.[3]

  • Include Proper Controls: Always include positive and negative controls in your experimental design to monitor assay performance.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound
Potential Cause Recommended Action
Degraded this compound Prepare fresh stock and working solutions from a new vial of solid compound. Verify proper storage conditions.
High Cell Density Optimize cell seeding density. Overly confluent cells may exhibit altered sensitivity to treatment.[4]
Serum Protein Binding Test the effect of different serum concentrations in your culture medium, as this compound may bind to serum proteins, reducing its effective concentration.
Incorrect Measurement Verify the accuracy of your pipettes and the calibration of your plate reader.
Issue 2: High variability between replicate wells
Potential Cause Recommended Action
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Inaccurate Pipetting Use calibrated pipettes and practice consistent pipetting technique, especially for small volumes.[1]
Cell Clumping Gently triturate cells to create a single-cell suspension before plating.
Edge Effects To minimize evaporation and temperature gradients, consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

Oxysceptrin_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Cellular_Response Cellular Response (e.g., Apoptosis) Nucleus->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Culture Conditions Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Equipment Inspect Equipment Calibration Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Reagents_OK->Check_Cells Yes Isolate_Variable Systematically Isolate and Test Variables Reagents_OK->Isolate_Variable No Cells_OK->Check_Protocol Yes Cells_OK->Isolate_Variable No Protocol_OK->Check_Equipment Yes Protocol_OK->Isolate_Variable No Equipment_OK->Isolate_Variable Yes Equipment_OK->Isolate_Variable No Consult_Support Consult Technical Support Isolate_Variable->Consult_Support Resolved Issue Resolved Isolate_Variable->Resolved

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Refining Conditions for Oxysceptrin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the conditions for Oxysceptrin bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in a new bioassay?

When establishing a new bioassay for this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for a novel compound might be from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which this compound exhibits a biological effect and is crucial for determining the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

Q2: How can I determine the optimal incubation time for my this compound bioassay?

The optimal incubation time depends on the specific assay and the biological system being studied. It is advisable to perform a time-course experiment. For antimicrobial or antifungal assays, this may range from 16 to 48 hours. For anticancer cell viability assays, incubation times of 24, 48, and 72 hours are commonly tested. The ideal incubation time is the shortest duration that produces a robust and reproducible biological response.

Q3: What are the most common solvents for dissolving this compound, and how can I avoid solvent-induced toxicity?

This compound, being a marine sponge metabolite, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to keep the final solvent concentration in the assay medium below a level that could induce toxicity in the target cells or microorganisms. Typically, the final DMSO concentration should be kept at or below 0.5% (v/v). Always include a solvent control in your experimental setup to assess any potential effects of the solvent itself.

Q4: Should I be concerned about the stability of this compound in my assay medium?

The stability of any test compound in the assay medium is a critical factor. While specific stability data for this compound is not widely published, it is good practice to prepare fresh stock solutions for each experiment. If the compound is suspected to be unstable, you can assess its stability by incubating it in the assay medium for the duration of the experiment and then analyzing its concentration and integrity using methods like HPLC.

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results

Possible Causes:

  • Inconsistent Cell Seeding Density: Uneven cell distribution in microplates can lead to significant variations.

  • Pipetting Errors: Inaccurate dispensing of cells, media, or this compound solution.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth.

  • Compound Precipitation: this compound may precipitate out of solution at higher concentrations.

Solutions:

  • Ensure thorough mixing of cell suspensions before seeding.

  • Use calibrated pipettes and practice consistent pipetting techniques.

  • To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples or fill them with sterile water or media.

  • Visually inspect the stock solution and the assay plate for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.

Issue 2: No Biological Activity Observed

Possible Causes:

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too low to elicit a response.

  • Incorrect Assay Choice: The selected bioassay may not be suitable for detecting the specific biological activity of this compound.

  • Degradation of this compound: The compound may have degraded during storage or incubation.

  • Resistant Cell Line or Microorganism: The target cells or organism may be inherently resistant to this compound.

Solutions:

  • Test a wider and higher concentration range of this compound.

  • Research the known or suspected mechanism of action of this compound and related compounds to select a more appropriate assay.

  • Prepare fresh stock solutions and handle them according to best practices for compound stability.

  • Use a positive control compound with a known mechanism of action to validate the assay system. Consider testing against a panel of different cell lines or microbial strains.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismAssay MethodMIC (µg/mL)
Staphylococcus aureusBroth Microdilution16
Escherichia coliBroth Microdilution>64
Candida albicansBroth Microdilution8
Aspergillus nigerAgar Dilution32

Table 2: Illustrative Half-Maximal Inhibitory Concentration (IC50) of this compound against Cancer Cell Lines

Cell LineAssay MethodIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)MTT Assay4812.5
A549 (Lung Cancer)XTT Assay4825.0
HCT116 (Colon Cancer)Resazurin Assay728.7

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Anticancer Activity (IC50 Determination)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in culture medium from a DMSO stock) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G Hypothetical_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Apoptosis Apoptosis Kinase2->Apoptosis Induces Troubleshooting_Logic Start High Variability in Results? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes Solution Implement Corrective Actions Start->Solution No CheckPipetting Verify Pipette Calibration CheckSeeding->CheckPipetting CheckEdgeEffect Implement Plate Map Controls CheckPipetting->CheckEdgeEffect CheckPrecipitation Inspect for Compound Precipitation CheckEdgeEffect->CheckPrecipitation CheckPrecipitation->Solution

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to targeted cancer therapies in their experiments.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, initially sensitive to a targeted inhibitor, is now showing signs of resistance. What are the common molecular mechanisms that could be responsible?

A1: Acquired resistance to targeted therapies is a significant challenge. Several mechanisms can contribute to this phenomenon. These can be broadly categorized as:

  • Target Gene Alterations: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival. A common example is the activation of the PI3K/Akt pathway when the MAPK pathway is inhibited.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways, such as increasing oxidative phosphorylation (OXPHOS), to meet the energy demands for survival and resistance.

  • Phenotype Switching: In some cases, cancer cells can undergo lineage switching, for example, from an adenocarcinoma to a small cell lung cancer phenotype, which may be inherently less sensitive to the targeted agent.

Q2: We suspect our resistant cells are overexpressing drug efflux pumps. How can we experimentally confirm this?

A2: To confirm the overexpression of drug efflux pumps like P-glycoprotein (P-gp or ABCB1), you can perform the following experiments:

  • Quantitative PCR (qPCR): Measure the mRNA levels of the genes encoding for common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Western Blotting: Detect the protein levels of these transporters in your resistant cell lysates compared to the parental sensitive cells.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by known inhibitors of these pumps.

Q3: What are some initial strategies to overcome resistance in our cell culture model?

A3: Several strategies can be explored in a laboratory setting to overcome drug resistance:

  • Combination Therapy: Combine the primary targeted inhibitor with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor).

  • Efflux Pump Inhibition: Use known inhibitors of ABC transporters in combination with your therapeutic agent to increase its intracellular concentration.

  • Metabolic Inhibition: Target metabolic pathways that are upregulated in resistant cells. For example, using an OXPHOS inhibitor like metformin.

  • Second-Generation Inhibitors: If resistance is due to a target gene mutation, a second-generation inhibitor designed to be effective against the mutated target could be used.

Troubleshooting Guides

Problem 1: Decreased efficacy of a tyrosine kinase inhibitor (TKI) in a cancer cell line over time.
Possible Cause Troubleshooting Steps
Secondary mutation in the target kinase domain 1. Sequence the kinase domain of the target gene in the resistant cells to identify potential mutations. 2. Test the efficacy of a second-generation TKI known to be active against the identified mutation.
Amplification of the target oncogene 1. Perform Fluorescence In Situ Hybridization (FISH) or qPCR to assess the copy number of the target gene. 2. Increase the concentration of the TKI to see if the resistance can be overcome.
Activation of a bypass signaling pathway (e.g., MET amplification) 1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated RTKs in the resistant cells. 2. Use Western blotting to check for increased phosphorylation of downstream effectors of alternative pathways (e.g., p-Akt, p-ERK). 3. Test a combination of the original TKI with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor).
Problem 2: High variability in cell viability assay results after treatment.
Possible Cause Troubleshooting Steps
Heterogeneous cell population 1. Perform single-cell cloning to establish a homogenous resistant cell line. 2. Use flow cytometry to analyze the expression of markers associated with resistance to see if there are distinct subpopulations.
Inconsistent drug concentration 1. Ensure proper and consistent dilution of the drug for each experiment. 2. Verify the stability of the drug in your cell culture medium over the course of the experiment.
Issues with the viability assay 1. Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and treatment conditions. 2. Optimize cell seeding density and assay incubation times. 3. Include appropriate positive and negative controls.

Data Presentation

Table 1: Example IC50 Values for a Targeted Inhibitor in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)Inhibitor A10-
Resistant Subclone 1Inhibitor A15015
Resistant Subclone 2Inhibitor A50050
Resistant Subclone 1Inhibitor A + Inhibitor B (Bypass Pathway)151.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the targeted inhibitor for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Drug Targeted Inhibitor Drug->RTK Inhibition Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: A simplified diagram of two major signaling pathways, PI3K/Akt and MAPK/ERK, downstream of a Receptor Tyrosine Kinase (RTK) that are often targeted in cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ABC_Transporter ABC Transporter (e.g., P-gp) Drug_out Drug (Extracellular) ABC_Transporter->Drug_out Efflux Drug_in Drug (Intracellular) Drug_in->ABC_Transporter Binding Target Intracellular Target Drug_in->Target Therapeutic Effect Drug_out->Drug_in Influx

Caption: The mechanism of drug efflux by ABC transporters leading to reduced intracellular drug concentration and therapeutic resistance.

Start Cell Line Shows Resistance Hypothesis Formulate Hypothesis (e.g., Bypass Pathway) Start->Hypothesis Experiment Design Experiment (e.g., Western Blot for p-Akt) Hypothesis->Experiment Data Analyze Data Experiment->Data Data->Hypothesis Hypothesis Not Supported Conclusion Draw Conclusion (e.g., PI3K Pathway Activated) Data->Conclusion Hypothesis Supported Strategy Develop New Strategy (e.g., Combination Therapy) Conclusion->Strategy

Caption: A logical workflow for troubleshooting and overcoming drug resistance in a cancer cell line.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oxysceptrin and Sceptrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two marine alkaloids, Oxysceptrin and its parent compound, Sceptrin. Sourced from marine sponges, these pyrrole-imidazole alkaloids have garnered interest for their potential therapeutic applications. This document summarizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.

Executive Summary

Sceptrin, a natural product isolated from marine sponges of the Agelas genus, has demonstrated a range of biological activities, including antimicrobial and anticancer effects. This compound, a synthesized derivative of Sceptrin, has been evaluated alongside its parent compound, primarily in the context of cancer cell motility. While data on this compound is less extensive, this guide consolidates the existing findings to draw a comparative picture of their bioactivities.

Chemical Structures

The key structural difference between Sceptrin and this compound lies in the oxidation of one of the aminoimidazole rings. In this compound, an oxygen atom is added to one of the aminoimidazole moieties of the Sceptrin core. This seemingly minor modification can have significant implications for the molecule's biological activity.

Figure 1: Chemical Structures of Sceptrin and this compound

G cluster_sceptrin Sceptrin cluster_this compound This compound sceptrin sceptrin This compound Structure not publicly available

Comparative Biological Activity

The primary reported biological activities for Sceptrin are its ability to inhibit cancer cell motility and its antimicrobial properties. This compound has been studied in parallel for its effect on cell motility.

Anticancer Activity: Inhibition of Cell Motility

Sceptrin has been shown to inhibit the motility of various cancer cell lines in a dose-dependent manner.[1] This inhibition is not due to cytotoxicity at effective concentrations.[1] Studies on HeLa cells, stimulated with hepatocyte growth factor (HGF), have demonstrated Sceptrin's ability to impair both random and factor-induced migration.[1]

A comparative study involving synthesized derivatives of Sceptrin, including this compound, evaluated their effects on HeLa cell motility. The results, presented qualitatively in the form of a bar graph, suggest that this compound also inhibits cell motility.[1] However, the study indicates that none of the tested analogues, including this compound, were superior to the parent Sceptrin compound in this assay.[1] In contrast, derivatives lacking the aminoimidazole group showed reduced activity, highlighting the importance of this moiety for the antimotility effect.[1]

Table 1: Comparison of Anticancer Activity

CompoundActivityCell LineQuantitative Data (IC50)Source
Sceptrin Inhibition of cell motilityHeLa, MDA-MB-231, A549Not explicitly provided in cited literature (dose-dependent inhibition observed)[1]
This compound Inhibition of cell motilityHeLaNot explicitly provided in cited literature (qualitative comparison suggests activity)[1]
Antimicrobial Activity

Sceptrin has been reported to possess broad-spectrum antimicrobial activity against both bacteria and fungi.[2] Its mechanism of action in bacteria, particularly Escherichia coli, is believed to involve the disruption of the cell membrane.[2] At its minimum inhibitory concentration (MIC), Sceptrin has a bacteriostatic effect, while at higher concentrations, it becomes bactericidal.[2]

Currently, there is no publicly available experimental data on the antimicrobial activity of this compound. Further research is required to determine if the structural modification in this compound affects this biological property.

Table 2: Comparison of Antimicrobial Activity

CompoundActivityTarget OrganismsQuantitative Data (MIC)Source
Sceptrin Antibacterial, AntifungalEscherichia coli and othersNot explicitly provided in cited literature[2]
This compound Not Reported---

Signaling Pathways

Sceptrin's inhibitory effect on cell motility is linked to its interaction with the actin cytoskeleton.[1] It is suggested that Sceptrin affects cell contractility, a process regulated by the Rho family of small GTPases and their downstream effector, Rho-associated kinase (ROCK).[1] The Rho-ROCK signaling pathway is a key regulator of actin stress fiber formation and cell migration.

There is currently no information available regarding the specific signaling pathways modulated by this compound. Given its structural similarity to Sceptrin and its observed effect on cell motility, it is plausible that this compound also interacts with components of the cytoskeletal regulatory machinery. However, this remains to be experimentally verified.

Figure 2: Proposed Signaling Pathway for Sceptrin's Anti-motility Effect

G Sceptrin Sceptrin Actin Monomeric Actin Sceptrin->Actin Binds to CellContractility Cell Contractility Sceptrin->CellContractility Inhibits StressFibers Actin Stress Fibers StressFibers->CellContractility CellMotility Cell Motility CellContractility->CellMotility Rho Rho GTPase ROCK ROCK Rho->ROCK ROCK->StressFibers Promotes formation G Start Start: Culture HeLa Cells Starve Starve cells in serum-free DMEM Start->Starve PrepareChambers Prepare Transwell chambers Starve->PrepareChambers SetupAssay Set up assay: - Chemoattractant in bottom well - Cells and compounds in top insert PrepareChambers->SetupAssay Incubate Incubate for 24 hours SetupAssay->Incubate RemoveNonMigrated Remove non-migrated cells Incubate->RemoveNonMigrated FixAndStain Fix and stain migrated cells RemoveNonMigrated->FixAndStain Quantify Quantify migrated cells by microscopy FixAndStain->Quantify Analyze Analyze data and determine inhibition Quantify->Analyze

References

Oxysceptrin: A Potent Marine-Derived Anticancer Agent in Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of oxysceptrin against other marine-derived anticancer agents, supported by experimental data, protocols, and pathway visualizations.

The vast biodiversity of the marine environment offers a rich reservoir of novel chemical structures with significant therapeutic potential. Among these, marine-derived natural products have emerged as a promising source of anticancer agents, with several compounds advancing to clinical trials. This guide provides a comparative analysis of this compound, a pyrrole-imidazole alkaloid isolated from marine sponges, against other notable marine-derived anticancer compounds, focusing on their cytotoxic activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Cytotoxicity of Marine-Derived Anticancer Agents

The in vitro cytotoxic activity of anticancer agents is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a higher potency of the compound.

While specific comparative studies directly benchmarking this compound against a wide array of other marine anticancer agents are limited in the publicly available literature, the pyrrole-imidazole alkaloid class, to which this compound belongs, has demonstrated significant cytotoxic potential across various cancer cell lines.

For context, a selection of marine-derived anticancer agents and their reported IC50 values against different cancer cell lines are presented below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, such as cell lines used, incubation times, and assay methods.

Compound ClassCompound NameCancer Cell LineIC50 (µM)
Pyrrole-Imidazole AlkaloidUnspecified AnalogueK562 (Leukemia)0.62
Pyrrole-Imidazole AlkaloidUnspecified AnalogueHepG2 (Liver Cancer)1.19
Pyrrole-Imidazole AlkaloidUnspecified AnalogueHeLa (Cervical Cancer)0.58
Pyrrole-Imidazole AlkaloidUnspecified AnalogueK562 (Leukemia)9.4
Pyrrole-Imidazole AlkaloidUnspecified AnalogueHeLa (Cervical Cancer)21.4
Pyrrole-Imidazole AlkaloidUnspecified AnalogueA549 (Lung Cancer)22.4

Note: The IC50 values presented are for representative pyrrole-imidazole alkaloids and are intended to provide a general understanding of the potency of this class of compounds. Specific IC50 values for this compound require access to dedicated experimental studies.

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of marine natural products is often attributed to their unique and complex chemical structures, which allow them to interact with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).

This compound and Pyrrole-Imidazole Alkaloids: The precise mechanism of action for this compound is still under active investigation. However, studies on related pyrrole-imidazole alkaloids suggest that their cytotoxic effects are mediated through the induction of apoptosis. This process is often triggered by the activation of key signaling pathways that control cell survival and death.

A proposed general mechanism for the induction of apoptosis by cytotoxic agents is depicted in the signaling pathway diagram below. This often involves the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Anticancer Agent Anticancer Agent Cellular Stress Cellular Stress Anticancer Agent->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. A simplified signaling pathway for anticancer agent-induced apoptosis.

Experimental Protocols: Methodologies for Evaluation

The determination of the cytotoxic activity of marine-derived compounds relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the marine-derived compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add MTT Add MTT Compound Treatment->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 2. A standard experimental workflow for determining the IC50 value using the MTT assay.

Conclusion

This compound and other pyrrole-imidazole alkaloids from marine sponges represent a promising class of compounds for anticancer drug discovery. Their potent cytotoxic activities against various cancer cell lines warrant further investigation into their specific mechanisms of action and their potential for in vivo efficacy. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel marine-derived anticancer agents. As research in this field progresses, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will be crucial for the development of the next generation of cancer therapeutics.

Unveiling the Engine of Cellular Movement: A Comparative Analysis of Oxysceptrin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of novel bioactive compounds is paramount. This guide provides a detailed comparison of Oxysceptrin, a potent natural product, with other modulators of the actomyosin ATPase system. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound's potential as a molecular tool and therapeutic lead.

This compound, a marine-derived alkaloid isolated from the sponge Agelas cf. nemoechinata, has been identified as a powerful activator of actomyosin ATPase[1]. This enzyme complex, composed of actin and myosin, is the fundamental force-generating machinery in muscle and non-muscle cells, converting the chemical energy from ATP hydrolysis into mechanical work. The regulation of its ATPase activity is crucial for a myriad of cellular processes, from muscle contraction to cell division and migration. This guide will delve into the mechanism of this compound, compare it with a synthetic activator, and provide the experimental framework for assessing such compounds.

Comparative Analysis of Actomyosin ATPase Activators

CompoundSource/TypeTarget Myosin IsoformEffect on ATPase ActivityEC50 (µM)Reference
This compound Natural Product (Marine Sponge)Not SpecifiedPotent ActivatorNot Available[1]
EMD 57033 Syntheticβ-cardiac myosinActivation7.0 ± 1.5[2]
Skeletal muscle myosin IIActivation15.1[2]

Signaling Pathway of Actomyosin ATPase Activation

The activation of the actomyosin ATPase cycle by small molecules like this compound is thought to involve allosteric modulation of the myosin motor domain. This enhances the coupling between ATP hydrolysis and the mechanical power stroke. The binding of an activator can lead to conformational changes that increase the rate of key steps in the ATPase cycle, such as phosphate release, which is often rate-limiting.

Actomyosin ATPase Cycle cluster_0 Myosin ATPase Cycle cluster_1 Actin Interaction M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP Myosin-ADP M_ADP_Pi->M_ADP Pi Release (Slow) AM_ADP_Pi Actomyosin-ADP-Pi (Post-power stroke) M_ADP_Pi->AM_ADP_Pi Actin Binding M Myosin (Rigor) M_ADP->M ADP Release M->M_ATP ATP Binding Actin Actin AM_ADP Actomyosin-ADP AM_ADP_Pi->AM_ADP Pi Release (Fast, Power Stroke) AM Actomyosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding & Dissociation This compound This compound This compound->AM_ADP_Pi Potentiates Pi Release

Actomyosin ATPase cycle and the putative site of action for this compound.

Experimental Protocols

The validation of actomyosin ATPase activators relies on robust biochemical assays. Below are detailed methodologies for two common assays used to quantify ATPase activity.

Experimental Workflow: ATPase Activity Measurement

Experimental Workflow cluster_purification Protein Purification cluster_assay ATPase Assay cluster_analysis Data Analysis purify_myosin Purify Myosin prepare_reagents Prepare Assay Buffer and Reagents purify_myosin->prepare_reagents purify_actin Purify Actin purify_actin->prepare_reagents incubate Incubate Myosin, F-Actin, ATP, and Compound prepare_reagents->incubate measure_pi Measure Inorganic Phosphate (Pi) Release incubate->measure_pi calc_activity Calculate Specific ATPase Activity measure_pi->calc_activity std_curve Generate Phosphate Standard Curve std_curve->calc_activity compare Compare Activity with and without Compound calc_activity->compare

General workflow for determining the effect of a compound on actomyosin ATPase activity.
F-actin Activated Myosin ATPase Assay (Malachite Green)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction of Pi with malachite green and molybdate forms a colored complex that can be measured spectrophotometrically.

Materials and Reagents:

  • Purified myosin

  • Purified F-actin

  • Assay Buffer: 20 mM Imidazole (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve.

  • Microplate reader

Procedure:

  • Prepare F-actin: Polymerize G-actin to F-actin by incubation with polymerization buffer (e.g., 100 mM KCl, 2 mM MgCl₂) for at least 1 hour at room temperature.

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixtures. A typical reaction volume is 50 µL.

    • Add Assay Buffer.

    • Add varying concentrations of the test compound (and solvent control).

    • Add a fixed concentration of myosin (e.g., 50 nM).

    • Add varying concentrations of F-actin to determine the actin-activated activity.

  • Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 50 µL of the Malachite Green Working Reagent. This also initiates the color development.

  • Read Absorbance: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of the phosphate standard.

    • Convert the absorbance readings of the samples to the amount of phosphate released using the standard curve.

    • Calculate the specific ATPase activity (moles of Pi per mole of myosin per second).

    • Plot the ATPase activity as a function of actin concentration to determine Vmax and Kapp in the presence and absence of the activator.

NADH-Coupled ATPase Assay

This is a continuous spectrophotometric assay that couples the regeneration of ATP from ADP to the oxidation of NADH. The rate of ATP hydrolysis is measured by the decrease in NADH absorbance at 340 nm.

Materials and Reagents:

  • Purified myosin

  • Purified F-actin

  • Coupled Assay Buffer: 50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 3 mM MgCl₂

  • ATP solution (100 mM)

  • Test compound (e.g., this compound) in a suitable solvent

  • Enzyme Mix:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Substrate Mix:

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing Coupled Assay Buffer, PK, LDH, PEP, and NADH.

  • Add Myosin and Actin: Add purified myosin and F-actin to the cuvette.

  • Add Test Compound: Add the desired concentration of the test compound or solvent control.

  • Equilibration: Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • The rate of NADH oxidation is equal to the rate of ATP hydrolysis.

    • Calculate the specific ATPase activity.

Conclusion

This compound represents a valuable chemical tool for probing the intricate workings of the actomyosin machinery. Its potent activating effect warrants further detailed quantitative investigation to fully elucidate its mechanism and potential therapeutic applications. The comparative data for the synthetic activator EMD 57033 provides a benchmark for such studies. The detailed experimental protocols provided herein offer a robust framework for the validation and characterization of this compound and other novel modulators of actomyosin ATPase activity, paving the way for new discoveries in cellular motility and contractility.

References

Confirming the Molecular Target of Oxysceptrin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental strategies to identify and confirm the molecular target of Oxysceptrin, a natural product known to be a potent activator of actomyosin ATPase. While its general bioactivity is established, the precise molecular target within the cellular context requires rigorous validation. This document outlines and compares key methodologies, providing detailed protocols and data presentation formats to aid in the design and execution of target identification and confirmation studies.

Introduction to this compound

This compound is a marine natural product that has been identified as a potent activator of actomyosin ATPase. The actomyosin complex, composed of actin and myosin, is fundamental to muscle contraction and various forms of cell motility. The ATPase activity of myosin is the direct energy source for these processes. By activating this ATPase, this compound can have significant effects on cellular mechanics. However, identifying the specific protein(s) to which this compound directly binds to exert this effect is crucial for understanding its mechanism of action and for any further therapeutic development.

Experimental Strategies for Target Identification and Confirmation

The process of confirming a molecular target can be broadly divided into two phases:

  • Target Identification: Identifying candidate proteins that directly bind to the small molecule.

  • Target Validation: Confirming that the interaction with the identified protein is responsible for the observed biological effect.

Below, we compare three widely used and robust methods for the initial identification of a drug's molecular target.

Comparison of Key Target Identification Methodologies
Methodology Principle Advantages Disadvantages Quantitative Data
Affinity Purification-Mass Spectrometry (AP-MS) A modified version of the drug is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[1][2][3]Relatively straightforward and widely used.[3] Does not require specialized equipment beyond standard biochemistry and proteomics facilities. Can identify entire protein complexes that interact with the drug.Requires chemical modification of the drug, which may alter its binding properties.[3] Can lead to the identification of non-specific binders. The interaction is studied in vitro, which may not fully represent the cellular context.- Spectral counts or peptide intensities of pulled-down proteins.- Dissociation constants (Kd) from dose-response pull-downs.- Enrichment ratios compared to control beads.
Photo-Affinity Labeling (PAL) A chemically modified version of the drug containing a photo-reactive group is introduced to live cells. Upon UV irradiation, the drug covalently crosslinks to its direct binding partners. These labeled proteins are then enriched and identified by mass spectrometry.[4][5]The covalent bond is formed in a native cellular environment, increasing the likelihood of identifying physiologically relevant interactions.[5] Can capture transient or weak interactions.Requires synthesis of a photo-affinity probe, which can be challenging. UV irradiation can potentially damage cells. Non-specific crosslinking can occur.- Ratios of labeled peptides in treated vs. control samples (e.g., using SILAC or TMT labeling).[6]- Identification of specific crosslinked peptide sequences.
Cellular Thermal Shift Assay (CETSA) This label-free method is based on the principle that a protein's thermal stability changes upon ligand binding. Cells or cell lysates are heated to various temperatures, and the amount of soluble protein is quantified. A shift in the melting curve of a protein in the presence of the drug indicates a direct interaction.[7][8][9]Does not require any modification of the drug, preserving its native structure and function.[7] Can be performed in live cells and even tissues, providing high physiological relevance.[8] Can be adapted to a high-throughput format.[7]Less sensitive for membrane proteins and may not be suitable for all protein targets. Requires specific antibodies for each candidate protein (in the low-throughput version) or advanced proteomics for the proteome-wide version.- Melting temperature (Tm) shifts (ΔTm).- Isothermal dose-response curves to determine binding affinity (EC50).

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a typical workflow for identifying protein targets of this compound using an affinity matrix.

Methodology:

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a functional group suitable for immobilization (e.g., a primary amine or a biotin tag). It is crucial that the modification is at a position on the this compound molecule that does not interfere with its biological activity.

  • Immobilization of the Probe:

    • Covalently couple the amino- or biotin-linked this compound derivative to NHS-activated agarose beads or streptavidin-coated beads, respectively.

    • Prepare control beads by blocking the reactive groups or using beads with no immobilized ligand.

  • Cell Lysis:

    • Culture relevant cells (e.g., muscle cells or a cell line where actomyosin ATPase activity is relevant) and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to remove cellular debris and collect the clear supernatant.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity beads. This will help to distinguish specific from non-specific binders.[4]

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by:

      • Competition with a high concentration of free this compound.

      • Changing the pH or salt concentration.

      • Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands that appear in the this compound pull-down but not in the control lanes.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Photo-Affinity Labeling (PAL)

This protocol outlines the steps for identifying direct binding partners of this compound in live cells.

Methodology:

  • Synthesis of a Photo-Affinity Probe:

    • Synthesize an this compound derivative containing a photo-reactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin or a clickable alkyne group).

  • Cell Treatment and Labeling:

    • Treat live cells with the photo-affinity probe for a specified time.

    • Include control groups: a vehicle-only control and a competition control where cells are pre-treated with an excess of unmodified this compound.[5]

  • UV Crosslinking:

    • Expose the cells to UV light (typically 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells and, if a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Protein Identification:

    • Elute the enriched proteins and identify them by LC-MS/MS as described in the AP-MS protocol.

Cellular Thermal Shift Assay (CETSA)

This protocol details how to confirm the direct binding of this compound to a target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with either this compound at a desired concentration or a vehicle control.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

    • Include a non-heated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein in the soluble fraction by Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the treated and control samples to generate melting curves.

    • A shift in the melting curve for the this compound-treated sample indicates direct binding.

    • To determine binding affinity, perform an isothermal dose-response experiment. Treat cells with a range of this compound concentrations and heat all samples at a single temperature that gives a partial denaturation of the target protein. Plot the amount of soluble protein against the drug concentration.

Mandatory Visualizations

experimental_workflow_AP_MS cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis synth Synthesize this compound-Linker immob Immobilize on Beads synth->immob incubate Incubate Lysate with Beads immob->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds digest In-gel Digestion sds->digest ms LC-MS/MS Analysis digest->ms identify Identify Proteins ms->identify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

experimental_workflow_PAL cluster_cell_treatment In-Cell Labeling cluster_enrichment Enrichment cluster_analysis Analysis treat Treat Live Cells with PAL Probe uv UV Crosslinking treat->uv lysis Cell Lysis uv->lysis enrich Enrich Labeled Proteins lysis->enrich ms LC-MS/MS Analysis enrich->ms identify Identify Proteins ms->identify

Caption: Workflow for Photo-Affinity Labeling (PAL).

experimental_workflow_CETSA cluster_cell_prep Cell Treatment & Heating cluster_fractionation Fractionation cluster_quantification Quantification treat Treat Cells with this compound heat Heat at Various Temperatures treat->heat lysis Cell Lysis heat->lysis centrifuge Centrifuge to Pellet Aggregates lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Soluble Protein supernatant->quantify plot Plot Melting Curve quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target Validation

Once a candidate target protein is identified (e.g., a specific myosin isoform or a regulatory protein of the actomyosin complex), the next crucial step is to validate that the interaction between this compound and this protein is responsible for the observed activation of actomyosin ATPase.

Recommended Validation Experiments:

  • In Vitro Reconstitution Assays:

    • Purify the recombinant candidate target protein.

    • Reconstitute the actomyosin ATPase assay in vitro with purified actin, myosin, and the candidate protein.

    • Determine if the addition of this compound still activates the ATPase in this defined system.

  • Site-Directed Mutagenesis:

    • If a potential binding site on the target protein is predicted (e.g., through computational modeling), mutate key amino acid residues within this site.

    • Express the mutant protein and test if this compound can still bind (e.g., using CETSA) and activate the actomyosin ATPase. A loss of effect with the mutant protein provides strong evidence for a direct interaction at that site.

  • Cellular Knockdown or Knockout:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cells.

    • Measure the effect of this compound on actomyosin ATPase activity or a related cellular phenotype (e.g., cell motility) in these modified cells. If the effect of this compound is diminished or abolished, it strongly supports the role of the target protein.

By employing a combination of these robust target identification and validation techniques, researchers can confidently confirm the molecular target of this compound in cells, paving the way for a deeper understanding of its biological function and therapeutic potential.

References

Navigating the Structure-Activity Relationship of Oxysceptrin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of oxysceptrin analogues remains a niche area in publicly available research. However, by examining related compounds with similar mechanisms of action, valuable insights can be gleaned. This guide focuses on the SAR of oximidine II analogues, potent benzolactone natural products that, like the broader class of sceptrin and this compound compounds, exhibit significant cytotoxicity through the inhibition of vacuolar-type H+-ATPase (V-ATPase). The data and methodologies presented herein provide a framework for researchers and drug development professionals exploring this class of compounds.

Comparative Cytotoxicity of Oximidine II Analogues

The cytotoxic effects of various oximidine II analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, offering a quantitative comparison of their potencies.

CompoundSK-Mel-5 IC50 (µM)SK-Mel-28 IC50 (µM)HL-60 IC50 (µM)MCF-7 IC50 (µM)
Oximidine II Analogue 10 > 10> 10> 10> 10
Vinyl Sulfone Analogue 36 > 10> 10> 10> 10
Simplified Enamide 55 1.2 ± 0.42.5 ± 0.80.8 ± 0.23.1 ± 1.1
Simplified Enamide 56 3.5 ± 1.25.1 ± 1.92.1 ± 0.76.8 ± 2.5
Paclitaxel (Control) 0.0083 ± 0.00610.0079Not ReportedNot Reported

Data sourced from Schneider et al., 2016.

The data reveals a critical dependency on the C15 enamide side chain for cytotoxic activity. Analogues where this moiety is replaced, such as in compound 10 (allylic amide) and 36 (vinyl sulfone), exhibit a significant loss of potency, with IC50 values exceeding 10 µM across all tested cell lines. In contrast, simplified macrocyclic analogues retaining the enamide side chain (55 and 56 ) show weak to moderate cytotoxicity, suggesting that while the enamide is essential, the rigidity and conformation of the natural macrocycle also contribute significantly to the overall activity.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays cited in this guide.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Culture: Human melanoma (SK-Mel-5, SK-Mel-28), promyelocytic leukemia (HL-60), and breast adenocarcinoma (MCF-7) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Procedure:

    • Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.

    • The plates were incubated for a period of 72 hours.

    • After the incubation period, the plates were equilibrated to room temperature for 30 minutes.

    • CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions.

    • The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plates were then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence was measured using a microplate reader. The data was normalized to untreated control cells, and IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Proposed Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for oximidine II and its active analogues is the inhibition of V-ATPase. This proton pump is crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of events that ultimately trigger apoptosis.

V-ATPase Inhibition Pathway Proposed Mechanism of Action of Oximidine II Analogues cluster_cell Cancer Cell Oximidine_Analogue Oximidine II Analogue V_ATPase V-ATPase Oximidine_Analogue->V_ATPase Inhibition Proton_Pumping Proton Pumping (H+ Gradient) V_ATPase->Proton_Pumping Drives Apoptosis Apoptosis (Cell Death) V_ATPase->Apoptosis Disruption Leads to Organelle_Acidification Organelle Acidification (e.g., Lysosome) Proton_Pumping->Organelle_Acidification Cellular_Processes Normal Cellular Processes (Autophagy, Endocytosis) Organelle_Acidification->Cellular_Processes Enables Cellular_Processes->Apoptosis Dysregulation Contributes to

Caption: V-ATPase inhibition by oximidine II analogues disrupts proton pumping, leading to apoptosis.

In Vivo Efficacy of Oxysceptrin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo efficacy studies conducted on Oxysceptrin in animal models. To date, no published research has detailed the performance of this compound in a living organism, which is a critical step in the preclinical drug development process. Consequently, a direct comparison of its in vivo efficacy against other therapeutic alternatives, supported by experimental data, cannot be provided.

While data on this compound is unavailable, this guide offers a comparative overview of structurally related pyrrole-imidazole alkaloids isolated from marine sponges of the Agelas genus. These compounds share a common biosynthetic origin and exhibit a range of biological activities. This information may provide valuable context for researchers interested in the therapeutic potential of this class of marine natural products.

Related Pyrrole-Imidazole Alkaloids from Agelas Sponges

Sceptrin, ageliferin, and agelasines are other prominent members of the pyrrole-imidazole alkaloid family that have been the subject of more extensive research. While in vivo efficacy data for these related compounds is also limited, some studies have explored their biological activities, offering potential insights.

Ageliferin: Structurally related to sceptrin, ageliferin has been shown to possess antibacterial and antiviral properties.[1][4][5] It has also been noted for its ability to dissolve biofilms, which are often associated with antibiotic resistance.[4][6] Some research has pointed to ageliferin as a potential lead compound for its actomyosin ATPase activation.[1]

Agelasines: This group of compounds, which includes agelasine D, are known for their broad spectrum of biological activities. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines and their antimicrobial activity against bacteria, fungi, and protozoa. One study on a synthetic analog of agelasine, (-)-agelamide D, showed that it could enhance the efficacy of radiation therapy in a mouse xenograft model of hepatocellular carcinoma, suggesting a potential role as a radiosensitizer. However, this is an analog and not this compound itself.

Due to the lack of in vivo studies for this compound, a detailed comparison of experimental protocols and quantitative data on its efficacy is not possible.

Structural Relationships of Key Pyrrole-Imidazole Alkaloids

To provide a better understanding of the chemical context, the following diagram illustrates the structural relationship between several key pyrrole-imidazole alkaloids isolated from Agelas sponges.

Pyrrole_Imidazole_Alkaloids cluster_monomer Monomeric Precursor cluster_dimers Dimeric Alkaloids Hymenidin Hymenidin Sceptrin Sceptrin Hymenidin->Sceptrin Dimerization This compound This compound Sceptrin->this compound Oxidation Ageliferin Ageliferin Sceptrin->Ageliferin Rearrangement

Caption: Biosynthetic relationship of key pyrrole-imidazole alkaloids.

Conclusion

The absence of in vivo efficacy studies for this compound in animal models is a significant gap in the scientific literature. While related compounds from the Agelas sponges have shown promising biological activities in vitro, their efficacy and safety in living organisms remain largely unexplored. Further preclinical research, including comprehensive in vivo studies, is essential to determine the therapeutic potential of this compound and other related marine alkaloids. Researchers in drug discovery and development are encouraged to pursue these investigations to unlock the potential of this fascinating class of natural products.

References

comparative analysis of the synthesis routes for Sceptrin and Oxysceptrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the prominent synthesis routes for the marine alkaloids Sceptrin and its oxidized analogue, Oxysceptrin. The content herein focuses on an objective comparison of synthetic strategies, efficiency, and key experimental methodologies, supported by quantitative data and visual representations of the synthetic pathways.

Introduction

Sceptrin and this compound are members of the pyrrole-imidazole alkaloid family of natural products, first isolated from marine sponges of the Agelas genus. These compounds have garnered significant attention from the scientific community due to their complex, stereochemically rich structures and a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. The unique dimeric cyclobutane core of Sceptrin and the rearranged cyclohexene core of the isomeric Ageliferin (often synthesized en route to or alongside this compound) have presented formidable challenges and inspired elegant solutions from synthetic chemists. This guide will dissect and compare the key total syntheses of these molecules, providing a valuable resource for researchers in natural product synthesis and medicinal chemistry.

Comparative Summary of Total Synthesis Routes

The total syntheses of Sceptrin and this compound can be broadly categorized into several strategic approaches. For Sceptrin, key strategies include biomimetic [2+2] photocycloadditions and rearrangements of pre-formed cyclobutane precursors. Syntheses of this compound and its isomers have often leveraged Sceptrin as a late-stage intermediate, relying on rearrangement reactions. However, de novo syntheses that build the core of this compound isomers without proceeding through Sceptrin have also been developed, offering a distinct strategic advantage in certain contexts.

The following tables summarize the quantitative data for some of the most notable total syntheses of (±)-Sceptrin, (-)-Sceptrin, and (±)-Ageliferin (as a proxy for this compound synthesis).

Table 1: Comparison of (±)-Sceptrin Total Syntheses

Research Group Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Reference
Baran et al. (2004)Oxaquadricyclane RearrangementDimethyl acetylenedicarboxylate824[1]
Nguyen & Jamison (2020)Photochemical [2+2] CycloadditionN-Boc-propargylamine418[2]

Table 2: Comparison of (-)-Sceptrin Enantioselective Synthesis

Research Group Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Reference
Baran et al. (2006)Programmed Oxaquadricyclane FragmentationFuran, Dimethyl acetylenedicarboxylate10~15[3]

Table 3: Comparison of (±)-Ageliferin Syntheses

Research Group Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Reference
Baran et al. (2004)Microwave-assisted Rearrangement of Sceptrin(±)-Sceptrin1 (from Sceptrin)40[4][5]
Harran et al. (2013)De novo synthesis via Spirocyclic Precursor4,5-Dibromopyrrole-2-carboxamide12~5[6][7]

Key Synthesis Routes and Methodologies

Racemic Synthesis of (±)-Sceptrin: The Baran Approach (2004)

Professor Phil S. Baran's group at The Scripps Research Institute reported a concise and chromatography-free synthesis of (±)-Sceptrin. A key feature of this route is the strategic use of an oxaquadricyclane rearrangement to construct the central cyclobutane core with the desired all-trans stereochemistry.

Experimental Protocol: Oxaquadricyclane to Cyclobutane Rearrangement

To a solution of 3-oxaquadricyclane (1.0 eq) in methanol (0.084 M) at 23 °C is added concentrated sulfuric acid (catalytic amount). The reaction mixture is stirred for 24 hours. Following the reaction, an aqueous workup is performed to yield the trans,trans,trans-cyclobutane diester in 50% yield as white needles, which can be collected by filtration, thus avoiding chromatographic purification.[1]

G Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate 3-Oxaquadricyclane 3-Oxaquadricyclane Dimethyl acetylenedicarboxylate->3-Oxaquadricyclane Furan, hv trans,trans,trans-Cyclobutane trans,trans,trans-Cyclobutane 3-Oxaquadricyclane->trans,trans,trans-Cyclobutane H2SO4, MeOH Intermediate_A Intermediate_A trans,trans,trans-Cyclobutane->Intermediate_A Multi-step (DIBAL-H, MsCl, NaN3) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B H2/Lindlar, Pyrrole derivative (±)-Sceptrin (±)-Sceptrin Intermediate_B->(±)-Sceptrin Multi-step (Halogenation, Guanidinylation)

Baran's (±)-Sceptrin Synthesis (2004)
Racemic Synthesis of (±)-Sceptrin: The Nguyen and Jamison Approach (2020)

A highly efficient, four-step synthesis of (±)-Sceptrin was developed by the group of Professor Timothy F. Jamison at the Massachusetts Institute of Technology.[2] This route is notable for its direct, biomimetic approach, employing a photochemical [2+2] cycloaddition of a hymenidin surrogate to rapidly assemble the cyclobutane core.

Experimental Protocol: Photochemical [2+2] Dimerization

A solution of the hymenidin surrogate (1.0 eq) and an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1.8 mol %) in methanol is irradiated with blue LEDs (440–450 nm) at room temperature. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the C2-symmetric dimer in 41% yield.[2]

G N-Boc-propargylamine N-Boc-propargylamine Vinylboronic pinacol ester Vinylboronic pinacol ester N-Boc-propargylamine->Vinylboronic pinacol ester Hydroboration Hymenidin Surrogate Hymenidin Surrogate Vinylboronic pinacol ester->Hymenidin Surrogate Suzuki Coupling Dimeric Cyclobutane Dimeric Cyclobutane Hymenidin Surrogate->Dimeric Cyclobutane Ir-catalyst, hv (Blue LEDs) (±)-Sceptrin (±)-Sceptrin Dimeric Cyclobutane->(±)-Sceptrin Deprotection

Nguyen & Jamison's (±)-Sceptrin Synthesis (2020)
Enantioselective Synthesis of (-)-Sceptrin: The Baran Approach (2006)

Building upon their racemic synthesis, the Baran group developed an enantioselective route to (-)-Sceptrin.[3] This synthesis ingeniously "programs" the fragmentation of an oxaquadricyclane precursor, allowing for the generation of an enantiopure tetrasubstituted cyclobutane intermediate. This was a significant advancement, providing access to the naturally occurring enantiomer of Sceptrin.

G Furan Furan Chiral Oxaquadricyclane Chiral Oxaquadricyclane Furan->Chiral Oxaquadricyclane Chiral auxiliary, Diels-Alder Enantiopure Cyclobutane Enantiopure Cyclobutane Chiral Oxaquadricyclane->Enantiopure Cyclobutane Programmed Fragmentation Intermediate_C Intermediate_C Enantiopure Cyclobutane->Intermediate_C Multi-step functional group interconversions (-)-Sceptrin (-)-Sceptrin Intermediate_C->(-)-Sceptrin Final elaborations G (±)-Sceptrin (±)-Sceptrin (±)-Ageliferin (±)-Ageliferin (±)-Sceptrin->(±)-Ageliferin Microwave, 200 °C, 2 min G 4,5-Dibromopyrrole-2-carboxamide 4,5-Dibromopyrrole-2-carboxamide Spirocyclic Precursor Spirocyclic Precursor 4,5-Dibromopyrrole-2-carboxamide->Spirocyclic Precursor Multi-step Hemiaminal Intermediate Hemiaminal Intermediate Spirocyclic Precursor->Hemiaminal Intermediate SmI2 reduction (±)-Ageliferin (±)-Ageliferin Hemiaminal Intermediate->(±)-Ageliferin TFAA, TFA; then H3O+

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxysceptrin
Reactant of Route 2
Reactant of Route 2
Oxysceptrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.